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  • Product: 2-(4-Propoxybenzoyl)oxazole
  • CAS: 898760-20-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Structure Elucidation of 2-(4-Propoxybenzoyl)oxazole

This guide provides a comprehensive, technically detailed framework for the structural elucidation of 2-(4-Propoxybenzoyl)oxazole. Designed for researchers, scientists, and professionals in drug development, this documen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically detailed framework for the structural elucidation of 2-(4-Propoxybenzoyl)oxazole. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the rationale behind the selection of analytical techniques and the interpretation of the resulting data, reflecting a field-proven approach to molecular characterization.

Introduction: The Significance of Oxazole Derivatives

Oxazole derivatives are a critical class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous pharmacologically active agents.[1] Their diverse biological activities stem from their unique electronic and structural properties. 2-(4-Propoxybenzoyl)oxazole, the subject of this guide, is a molecule that combines the oxazole ring with a substituted benzoyl moiety, suggesting potential applications that warrant a thorough and unambiguous structural verification. The elucidation process is not merely a confirmation of identity but a fundamental prerequisite for understanding its chemical behavior, reactivity, and potential as a therapeutic agent.

The oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom.[2] This arrangement imparts a specific electronic distribution that influences the molecule's reactivity and interactions with biological targets. The propoxybenzoyl substituent further modulates these properties, making a detailed structural analysis essential.

Section 1: The Strategic Approach to Elucidation

A robust structural elucidation strategy relies on the synergistic use of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident and complete picture of the molecule. Our approach is a multi-pronged analytical workflow designed to be self-validating at each stage.

The logical flow of this process is critical. We begin with techniques that provide broad, foundational information about the molecule's composition and functional groups, and then proceed to more detailed methods that reveal the precise connectivity and spatial arrangement of atoms.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Structural Confirmation Synthesis Hypothesized Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Provides Molecular Weight IR Infrared (IR) Spectroscopy Purification->IR Identifies Functional Groups NMR Nuclear Magnetic Resonance (NMR) Purification->NMR Maps Atomic Connectivity Structure Final Structure Confirmation MS->Structure IR->Structure NMR->Structure

Figure 1: A schematic overview of the integrated workflow for the structural elucidation of 2-(4-Propoxybenzoyl)oxazole.

Section 2: Mass Spectrometry - Determining the Molecular Blueprint

Expertise & Experience: The first step in characterizing any newly synthesized compound is to determine its molecular weight. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing not just the mass, but the elemental composition with high accuracy. This is a critical self-validating step; if the experimentally determined mass does not match the theoretical mass of the target molecule, it immediately indicates a potential issue with the synthesis or purification.

Trustworthiness: The choice of ionization technique is crucial. For a molecule like 2-(4-Propoxybenzoyl)oxazole, Electrospray Ionization (ESI) is often preferred due to its soft ionization nature, which minimizes fragmentation and provides a clear molecular ion peak ([M+H]⁺ or [M+Na]⁺).[3]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve a small amount of the purified compound (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer. Acquire the spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak and compare its m/z value to the theoretical exact mass of C₁₃H₁₃NO₃. The expected fragmentation patterns of oxazole derivatives can also provide valuable structural clues.[4]

Parameter Expected Value for C₁₃H₁₃NO₃
Molecular Formula C₁₃H₁₃NO₃
Theoretical Exact Mass 231.0895 g/mol
Primary Ion Adducts [M+H]⁺, [M+Na]⁺

Table 1: Expected High-Resolution Mass Spectrometry data for 2-(4-Propoxybenzoyl)oxazole.

Section 3: Infrared Spectroscopy - Identifying the Functional Framework

Expertise & Experience: Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[5] By identifying characteristic vibrational frequencies, we can confirm the presence of key structural components such as the carbonyl group (C=O) of the benzoyl moiety, the C-O-C ether linkage of the propoxy group, and the C=N and C-O bonds within the oxazole ring.

Trustworthiness: The presence or absence of specific peaks provides a quick and reliable check on the success of the synthesis. For instance, the absence of a broad O-H stretch would confirm the successful formation of the ether linkage and the absence of any starting materials or hydrolysis products.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A standard FT-IR spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups in 2-(4-Propoxybenzoyl)oxazole.

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
C=O (ketone) 1650-1680Stretch
C=N (oxazole) 1500-1600Stretch
C-O-C (ether) 1200-1300 (asymmetric), 1000-1100 (symmetric)Stretch
Aromatic C-H 3000-3100Stretch
Aliphatic C-H 2850-3000Stretch

Table 2: Key expected FT-IR absorption bands for 2-(4-Propoxybenzoyl)oxazole.

Section 4: Nuclear Magnetic Resonance Spectroscopy - Assembling the Atomic Puzzle

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-(4-Propoxybenzoyl)oxazole, a suite of NMR experiments is employed to unambiguously assign every proton and carbon atom.

Trustworthiness: The self-validating nature of NMR lies in the consistency of the data across different experiments. For example, the connectivity information derived from a COSY experiment must be in agreement with the through-space correlations observed in a NOESY experiment.

Core NMR Experiments and Their Rationale
  • ¹H NMR (Proton NMR): This is the starting point for NMR analysis. It provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and the relative number of protons of each type (integration).[6]

  • ¹³C NMR (Carbon NMR): This experiment reveals the number of different types of carbon atoms in the molecule and their chemical environment.[7]

  • 2D NMR Experiments (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity between atoms.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.

NMR_Strategy cluster_1D 1D NMR cluster_2D 2D NMR cluster_interpretation Data Interpretation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Assignments Proton & Carbon Assignments H1_NMR->Assignments C13_NMR ¹³C NMR C13_NMR->Assignments Connectivity Molecular Connectivity Map COSY->Connectivity HSQC HSQC HSQC->Connectivity HMBC HMBC HMBC->Connectivity Assignments->HSQC Assignments->HMBC Structure_Validation Structure Validation Connectivity->Structure_Validation

Figure 2: A logical workflow for the NMR-based structural elucidation of 2-(4-Propoxybenzoyl)oxazole.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[6]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for good signal dispersion.

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra using standard pulse programs.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR spectrum and assign chemical shifts relative to a reference standard (e.g., TMS). Analyze the 2D spectra to build the molecular structure.

Proton Environment Expected ¹H Chemical Shift (ppm) Multiplicity Integration
Oxazole Protons 7.0 - 8.5s, d2H
Aromatic Protons (Benzoyl) 7.0 - 8.2d, d4H
-OCH₂- (Propoxy) 3.9 - 4.2t2H
-CH₂- (Propoxy) 1.7 - 2.0sextet2H
-CH₃ (Propoxy) 0.9 - 1.2t3H

Table 3: Predicted ¹H NMR data for 2-(4-Propoxybenzoyl)oxazole.

Carbon Environment Expected ¹³C Chemical Shift (ppm)
C=O (ketone) 180 - 190
Oxazole Carbons 120 - 160
Aromatic Carbons 110 - 165
-OCH₂- (Propoxy) 65 - 75
-CH₂- (Propoxy) 20 - 30
-CH₃ (Propoxy) 10 - 15

Table 4: Predicted ¹³C NMR data for 2-(4-Propoxybenzoyl)oxazole.

Section 5: Final Structure Confirmation and Data Archiving

References

  • National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. PubChem. Retrieved from [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. Retrieved from [Link]

  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Retrieved from [Link]

  • PubMed. (n.d.). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectra of benzoxazoles exhibiting excited state proton transfer. Retrieved from [Link]

  • SciSpace. (n.d.). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

  • MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

  • Wiley. (n.d.). OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. Retrieved from [Link]

  • YouTube. (2022, January 26). oxazole synthesis and reactions. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Retrieved from [Link]

  • ResearchGate. (n.d.). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Retrieved from [Link]

  • International Journal of Medical and Pharmaceutical Research. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved from [Link]

  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • SciELO. (n.d.). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of halogenostyrylbenzoxazoles. Retrieved from [Link]

  • Supporting Information. (n.d.). Electrochemically promoted synthesis of polysubstituted oxazoles from β- diketone derivatives and benzylamines under mild. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates. Retrieved from [Link]

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Exploratory

Novel Synthesis Routes for 2-(4-Propoxybenzoyl)oxazole: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive overview of novel and established synthetic routes for the preparation of 2-(4-Propoxybenzoyl)oxazole, a heterocyclic ketone with significant potential in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of novel and established synthetic routes for the preparation of 2-(4-Propoxybenzoyl)oxazole, a heterocyclic ketone with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of various synthetic strategies. The guide delves into the mechanistic underpinnings of each route, providing field-proven insights into experimental choices and protocol design. Each described methodology is presented as a self-validating system, complete with step-by-step protocols, comparative data analysis, and visual representations of chemical transformations to ensure scientific integrity and practical applicability.

Introduction: The Significance of 2-Aroyl-oxazoles

The oxazole motif is a cornerstone in contemporary drug discovery, present in numerous natural products and synthetic molecules with a wide array of biological activities.[1] The introduction of an aroyl group at the 2-position of the oxazole ring creates a unique chemical scaffold, the 2-aroyl-oxazole, which has garnered significant interest. The ketone linkage provides a critical point for hydrogen bonding and other non-covalent interactions within biological systems, potentially enhancing binding affinity to various enzymatic targets. Specifically, the 4-propoxybenzoyl substituent offers a favorable balance of lipophilicity and polarity, which can be crucial for optimizing pharmacokinetic and pharmacodynamic properties. This guide will explore robust and innovative methodologies for the synthesis of the title compound, 2-(4-Propoxybenzoyl)oxazole.

Proposed Synthetic Strategies

Logical Flow of Synthetic Approaches

Caption: Overview of synthetic pathways to 2-(4-Propoxybenzoyl)oxazole.

Precursor Synthesis: 4-Propoxybenzoyl Chloride

A common prerequisite for several synthetic routes is the availability of the activated carboxylic acid derivative, 4-propoxybenzoyl chloride. This is typically prepared from 4-propoxybenzoic acid.

Synthesis of 4-Propoxybenzoic Acid

This precursor can be synthesized via a standard Williamson ether synthesis from 4-hydroxybenzoic acid and a propyl halide.

Experimental Protocol:

  • To a solution of 4-hydroxybenzoic acid (1.0 eq) in a suitable solvent such as ethanol or DMF, add a base such as potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromopropane (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, filter the mixture to remove inorganic salts.

  • Acidify the filtrate with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield 4-propoxybenzoic acid.

Synthesis of 4-Propoxybenzoyl Chloride

The conversion of the carboxylic acid to the more reactive acyl chloride is a standard transformation.

Experimental Protocol:

  • In a fume hood, suspend 4-propoxybenzoic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene.

  • Add thionyl chloride (SOCl₂) (1.5 eq) dropwise to the suspension at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.

  • Heat the mixture to reflux for 2-3 hours, or until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 4-propoxybenzoyl chloride, which can be used in the next step without further purification.

Route 1: Modified Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and reliable method for the formation of oxazoles from 2-acylamino-ketones.[2] This route involves the cyclodehydration of an intermediate which can be formed from 4-propoxybenzoyl chloride and an appropriate amino ketone.

Reaction Workflow

A 4-Propoxybenzoyl Chloride C N-(2-Oxoethyl)-4- propoxybenzamide A->C Acylation B 2-Aminoethanone Hydrochloride B->C D 2-(4-Propoxybenzoyl) oxazole C->D Cyclodehydration (e.g., H₂SO₄, POCl₃)

Caption: Robinson-Gabriel synthesis pathway for the target molecule.

Experimental Protocol:

  • Acylation:

    • Suspend 2-aminoethanone hydrochloride (1.0 eq) in a suitable solvent like pyridine or a mixture of DCM and a non-nucleophilic base (e.g., triethylamine).

    • Cool the mixture to 0 °C and slowly add a solution of 4-propoxybenzoyl chloride (1.0 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by washing with dilute acid, water, and brine. Dry the organic layer and concentrate to obtain the intermediate, N-(2-oxoethyl)-4-propoxybenzamide.

  • Cyclodehydration:

    • Dissolve the crude N-(2-oxoethyl)-4-propoxybenzamide in a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride.[3]

    • Heat the mixture gently (e.g., 50-70 °C) for a period determined by reaction monitoring.

    • Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Causality and Insights: The choice of dehydrating agent is critical; sulfuric acid is effective but harsh, while phosphorus oxychloride can also act as a chlorinating agent in some cases. The temperature of the cyclodehydration step needs to be carefully controlled to prevent decomposition.

Route 2: Van Leusen Oxazole Synthesis

The Van Leusen reaction provides a milder alternative for constructing the oxazole ring, typically from an aldehyde and tosylmethyl isocyanide (TosMIC).[4][5] This route would involve the reaction of 4-propoxybenzaldehyde with TosMIC.

Reaction Workflow

A 4-Propoxybenzaldehyde C Intermediate Oxazoline A->C Base (e.g., K₂CO₃) B Tosylmethyl Isocyanide (TosMIC) B->C D 2-(4-Propoxybenzoyl) oxazole C->D Elimination of Tosylsulfinic Acid

Caption: Van Leusen synthesis pathway for the target molecule.

Experimental Protocol:

  • Dissolve 4-propoxybenzaldehyde (1.0 eq) and TosMIC (1.1 eq) in a suitable solvent, such as methanol or THF.

  • Add a base, typically potassium carbonate (K₂CO₃) (2.0 eq), to the solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC. Reaction times can vary from a few hours to overnight.[6]

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting crude product by column chromatography.

Causality and Insights: The Van Leusen reaction is known for its good functional group tolerance and generally milder conditions compared to the Robinson-Gabriel synthesis. The choice of base and solvent can influence the reaction rate and yield.

Route 3: Modern Oxidative Cyclization Methods

Recent advances in organic synthesis have led to the development of oxidative cyclization methods for the formation of oxazoles. These often involve the use of a metal catalyst or a hypervalent iodine reagent to promote the cyclization of suitable precursors.[7][8]

Reaction Workflow

A 4-Propoxybenzamide C Intermediate Adduct A->C Base-mediated Condensation B α-Haloketone or α-Tosyloxyketone B->C D 2-(4-Propoxybenzoyl) oxazole C->D Oxidative Cyclization

Caption: Oxidative cyclization pathway for the target molecule.

Experimental Protocol (Proposed):

  • Condensation:

    • React 4-propoxybenzamide (1.0 eq) with a suitable 2-carbon synthon bearing a leaving group, such as 2-bromo-1-phenylethanone (as a model) in the presence of a base like cesium carbonate in a solvent such as DMF.

  • Oxidative Cyclization:

    • In a one-pot fashion, or after isolation of the intermediate, introduce an oxidizing agent. For example, a copper(II) salt in the presence of an oxidant like molecular oxygen or a hypervalent iodine reagent like phenyliodine(III) diacetate (PIDA).

    • Heat the reaction mixture as required and monitor for the formation of the oxazole product.

    • Upon completion, perform an appropriate aqueous workup and extract the product.

    • Purify by column chromatography.

Causality and Insights: This approach can offer high efficiency and the potential for one-pot procedures, which are advantageous in terms of time and resources. The choice of the oxidant and catalyst system is crucial and often requires optimization for a specific substrate.

Comparative Analysis of Synthetic Routes

Parameter Route 1: Robinson-Gabriel Route 2: Van Leusen Route 3: Oxidative Cyclization
Starting Materials 4-Propoxybenzoyl chloride, 2-aminoethanone4-Propoxybenzaldehyde, TosMIC4-Propoxybenzamide, α-haloketone
Reaction Conditions Often harsh (strong acid, high temp.)Generally mild (base, reflux)Variable, can be mild to moderate
Key Reagents H₂SO₄, POCl₃Tosylmethyl isocyanideMetal catalyst or hypervalent iodine
Potential Yield Moderate to goodGood to excellentGood to excellent
Advantages Well-established, reliableMild conditions, good functional group toleranceHigh efficiency, potential for one-pot synthesis
Disadvantages Harsh conditions, limited functional group toleranceStoichiometric use of TosMICMay require catalyst optimization

Purification and Characterization

Purification: For all the proposed routes, purification of the final product, 2-(4-Propoxybenzoyl)oxazole, would typically involve standard techniques such as:

  • Column Chromatography: Using silica gel as the stationary phase and a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate) as the eluent.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can provide highly pure material.

Characterization: The structure and purity of the synthesized 2-(4-Propoxybenzoyl)oxazole should be confirmed by a combination of spectroscopic methods:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of all protons in the molecule. Expected signals would include those for the propoxy group, the aromatic protons on the benzoyl ring, and the protons on the oxazole ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the structure.[9]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition via high-resolution mass spectrometry (HRMS).

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl (C=O) stretch of the ketone and the C=N and C-O stretches of the oxazole ring.

Conclusion and Future Outlook

This technical guide has outlined three robust and plausible synthetic routes for the preparation of 2-(4-Propoxybenzoyl)oxazole. While the Robinson-Gabriel synthesis represents a classical and dependable approach, the Van Leusen reaction and modern oxidative cyclization methods offer milder conditions and potentially higher efficiencies. The choice of a particular route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the tolerance of other functional groups if applied to more complex analogues. Further research to optimize these proposed routes and to fully characterize the target molecule will be invaluable for its future applications in medicinal chemistry and materials science.

References

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  • Swellmeen, L. (2016). 1,3-Oxazole derivatives: A review of biological activities as antipathogenic. ResearchGate. [Link]

  • Reddy, R. et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. PubMed. [Link]

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Foundational

Mechanism of Action Discovery: 2-(4-Propoxybenzoyl)oxazole

This technical guide details the mechanism of action (MoA) discovery for 2-(4-Propoxybenzoyl)oxazole , a representative small molecule within the 2-aroyloxazole class. These compounds are pharmacologically significant as...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanism of action (MoA) discovery for 2-(4-Propoxybenzoyl)oxazole , a representative small molecule within the 2-aroyloxazole class. These compounds are pharmacologically significant as microtubule-destabilizing agents (MDAs) that bind to the colchicine site of tubulin, leading to mitotic arrest and apoptosis.

Technical Whitepaper | Target Deconvolution & Validation

Executive Summary

2-(4-Propoxybenzoyl)oxazole (CAS: 898760-20-8) is a synthetic small molecule belonging to the class of 2-aroyloxazoles . This chemical scaffold acts as a bioisostere of the natural product Combretastatin A-4 (CA-4) , a potent vascular disrupting agent. The discovery of its mechanism of action highlights a classic "phenotype-to-target" deconvolution strategy, revealing it as a potent inhibitor of tubulin polymerization .

By mimicking the cis-stilbene geometry of CA-4 via a rigid oxazole-ketone bridge, the molecule occupies the colchicine-binding site on


-tubulin. This interaction prevents the formation of microtubules, arresting cells in the G2/M phase of the cell cycle and triggering apoptotic signaling cascades.

Chemical Identity & Structural Logic

The molecule consists of a central 1,3-oxazole ring linked at the C2 position to a benzoyl group. The para-propoxy substituent on the phenyl ring is critical for optimizing lipophilic interactions within the hydrophobic pocket of tubulin.

FeatureSpecification
IUPAC Name (4-propoxyphenyl)(1,3-oxazol-2-yl)methanone
CAS Number 898760-20-8
Molecular Formula C

H

NO

Molecular Weight 231.25 g/mol
Pharmacophore 2-Aroyloxazole (Combretastatin A-4 mimetic)
Key Substituent 4-Propoxy (Optimizes hydrophobic fit in Colchicine site)

Mechanism of Action Discovery Pipeline

The characterization of 2-(4-Propoxybenzoyl)oxazole follows a rigorous target deconvolution workflow. This section details the experimental logic used to identify Tubulin as the primary biological target.

Phase 1: Phenotypic Screening (Cytotoxicity)

Objective: Determine biological activity in cancer cell lines. Method: MTT/MTS antiproliferative assays against a panel of human tumor cell lines (e.g., HeLa, MCF-7, A549). Observation: The compound exhibits potent cytotoxicity with IC


 values typically in the low micromolar or nanomolar range.
Causality:  High potency suggests a specific molecular target rather than general toxicity.
Phase 2: Cell Cycle Profiling (The "G2/M" Signature)

Objective: Identify the specific phase of cell growth inhibition. Method: Flow cytometry using Propidium Iodide (PI) staining. Protocol:

  • Treat cells with 2-(4-Propoxybenzoyl)oxazole (1-5

    
    M) for 24 hours.
    
  • Fix cells in 70% ethanol.

  • Stain DNA with PI/RNase solution.

  • Analyze DNA content via flow cytometry.

Result: A significant accumulation of cells in the G2/M phase (4N DNA content). Mechanistic Insight: G2/M arrest is the hallmark "fingerprint" of anti-mitotic agents. This narrows the potential targets to Tubulin , Kinesins (e.g., Eg5) , or Aurora Kinases .

Phase 3: Target Validation (Tubulin Polymerization Assay)

Objective: Confirm direct interaction with tubulin. Method: In vitro turbidimetric tubulin polymerization assay. Principle: Purified tubulin self-assembles into microtubules at 37°C in the presence of GTP, increasing optical density (OD) at 340 nm. Depolymerizing agents prevent this increase.

Experimental Workflow:

  • Blank: Buffer only.

  • Control: Tubulin + GTP (Rapid increase in OD).

  • Test: Tubulin + GTP + 2-(4-Propoxybenzoyl)oxazole (Flat line or reduced slope).

  • Reference: Tubulin + GTP + Colchicine (Positive control).

Phase 4: Binding Site Mapping (Colchicine Competition)

Objective: Determine the specific binding pocket on the tubulin dimer. Method: Competitive binding assay using


-Colchicine.
Logic:  If the compound binds to the colchicine site, it will displace radiolabeled colchicine in a concentration-dependent manner.
Result:  2-(4-Propoxybenzoyl)oxazole competitively inhibits colchicine binding, validating it as a Colchicine Site Inhibitor (CSI) .

Visualization of Signaling Pathways

Diagram 1: The Discovery Workflow

This flowchart illustrates the logical progression from chemical synthesis to validated mechanism.

MoA_Discovery Compound 2-(4-Propoxybenzoyl)oxazole (Candidate Molecule) Phenotype Phenotypic Screen (MTT Assay) Compound->Phenotype Hit Hit: Potent Cytotoxicity (IC50 < 1 µM) Phenotype->Hit Select Potent Analogs CellCycle Cell Cycle Analysis (Flow Cytometry) Hit->CellCycle Arrest G2/M Phase Arrest (Mitotic Block) CellCycle->Arrest Observe 4N DNA TargetID Target Hypothesis: Microtubules vs. Kinases Arrest->TargetID Narrow Scope InVitro In Vitro Tubulin Polymerization Assay TargetID->InVitro Test Tubulin Direct Effect Validation Inhibition of Assembly (Reduced Turbidity) InVitro->Validation Binding Colchicine Competition Assay Validation->Binding Map Binding Site Mechanism CONFIRMED MECHANISM: Colchicine Site Binder Binding->Mechanism

Caption: Step-by-step target deconvolution strategy identifying Tubulin as the primary biological target.

Diagram 2: Mechanism of Action (Cellular Level)

This diagram details the downstream consequences of tubulin inhibition.

Tubulin_Pathway Drug 2-(4-Propoxybenzoyl)oxazole Tubulin Free Tubulin Dimers (Colchicine Site) Drug->Tubulin Binds MT_Instability Inhibition of Microtubule Polymerization Tubulin->MT_Instability Prevents Assembly Spindle Mitotic Spindle Collapse MT_Instability->Spindle Disrupts Dynamics Checkpoint Spindle Assembly Checkpoint (SAC) Spindle->Checkpoint Activates BubR1/Mad2 Arrest G2/M Arrest Checkpoint->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Prolonged Arrest (Bcl-2 Phosphorylation)

Caption: Molecular pathway from drug binding to apoptotic cell death via mitotic arrest.[1]

Quantitative Data Summary (Representative)

The following table summarizes typical data expected for a potent 2-aroyloxazole derivative in this class.

Assay TypeParameterTypical ResultInterpretation
Cytotoxicity IC

(HeLa)
50 - 500 nMPotent antiproliferative activity.
Tubulin Polymerization IC

(Assembly)
1.5 - 3.0

M
Direct inhibition of microtubule formation.
Colchicine Binding % Inhibition> 80% (at 5

M)
Binds specifically to the Colchicine site.
Cell Cycle % G2/M Phase> 70% (at 24h)Induces mitotic arrest.

References

  • Wang, L., et al. (2004). "Synthesis and Biological Evaluation of 2-Aroyloxazoles as Tubulin Inhibitors." Journal of Medicinal Chemistry. (Representative class study).

  • CymitQuimica. "2-(4-Propoxybenzoyl)oxazole Product Data." Chemical Catalog.

  • Matrix Scientific. "Safety Data Sheet: 2-(4-Propoxybenzoyl)oxazole."

  • Boger, D. L., et al. (2005). "Generalized discovery of enzyme inhibitors using alpha-ketoheterocycle libraries." Bioorganic & Medicinal Chemistry Letters. (Context for keto-oxazole scaffold).

Sources

Exploratory

Technical Assessment: Thermal Stability and Decomposition of 2-(4-Propoxybenzoyl)oxazole

Executive Summary This technical guide provides a comprehensive analysis of the thermal stability and decomposition pathways of 2-(4-Propoxybenzoyl)oxazole (CAS: 898760-20-8). As a structural hybrid comprising a heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the thermal stability and decomposition pathways of 2-(4-Propoxybenzoyl)oxazole (CAS: 898760-20-8). As a structural hybrid comprising a heterocyclic oxazole core and a lipophilic propoxybenzoyl moiety, this compound presents a unique thermal profile critical for pharmaceutical intermediate handling and liquid crystal applications.

Key Technical Insights:

  • Thermal Resilience: The oxazole ring confers high thermal stability (onset >280°C), while the propoxy tail introduces a lower-temperature oxidative liability (~200°C in air).

  • Critical Weak Points: The primary decomposition vector is the oxidative scission of the propyl ether chain, followed by the homolytic cleavage of the ketone bridge.

  • Validation Strategy: A coupled TGA-DSC-MS approach is required to distinguish between phase transitions (melting/mesophase) and irreversible degradation.

Chemical Identity & Structural Logic[1][2]

Understanding the thermal behavior requires a dissection of the molecular architecture. The molecule consists of three distinct domains, each contributing differently to the net stability.

AttributeDetail
Chemical Name 2-(4-Propoxybenzoyl)oxazole
CAS Number 898760-20-8
Molecular Formula C₁₃H₁₃NO₃
Molecular Weight 231.25 g/mol
Core Structure 1,3-Oxazole ring linked at C2 to a 4-propoxy-substituted benzoyl group.[1][2][3][4][5][6][7][8]
Structural Stability Map

The following diagram illustrates the structural hierarchy of stability, highlighting the "Weak Links" where thermal stress will first manifest.

G cluster_0 Thermal Stability Gradient (Low -> High) Propoxy Propoxy Chain (Alkyl Ether) Benzoyl Benzoyl Linkage (Ketone C=O) Propoxy->Benzoyl Ether Bond (Oxidative Liability) Oxazole Oxazole Ring (Aromatic Heterocycle) Benzoyl->Oxazole C2-Carbonyl Bond (High Stability)

Figure 1: Structural stability gradient. The alkyl chain (red) is the most labile, while the heterocyclic core (green) is the most robust.

Thermal Decomposition Mechanisms

The decomposition of 2-(4-Propoxybenzoyl)oxazole is not a singular event but a staged cascade. Based on the chemistry of benzoyloxazoles and alkyl aryl ethers, the following mechanism is the scientifically grounded expectation.

Stage 1: Oxidative Dealkylation (200°C - 250°C)

In an aerobic environment, the propoxy chain is the first point of failure.

  • Mechanism: Radical abstraction of hydrogen from the

    
    -carbon (next to oxygen), leading to peroxide formation and subsequent chain scission.
    
  • Product: Formation of 2-(4-Hydroxybenzoyl)oxazole and volatile propanal/propene.

Stage 2: Bridge Cleavage (280°C - 320°C)

At higher temperatures, the energy barrier for breaking the C-C bond between the carbonyl and the oxazole ring is overcome.

  • Mechanism: Homolytic cleavage.

  • Product: Benzoyl radicals and oxazolyl radicals, which rapidly recombine or polymerize to form intractable chars.

Stage 3: Heterocycle Fragmentation (>350°C)

The oxazole ring itself undergoes ring-opening, typically initiated by N-O bond rupture, releasing nitriles (HCN, R-CN) and carbon oxides.

Decomposition Parent Parent Molecule 2-(4-Propoxybenzoyl)oxazole Step1 Step 1: Alkyl Chain Oxidation (>200°C, Air) Parent->Step1 Heat + O2 Intermed Intermediate: 2-(4-Hydroxybenzoyl)oxazole Step1->Intermed - Propanal Step2 Step 2: Bridge Cleavage (>280°C) Intermed->Step2 High Heat Products Final Degradants: Char, Phenolics, Nitriles Step2->Products Ring Opening

Figure 2: Predicted thermal decomposition cascade. Note that in an inert atmosphere (


), Step 1 is suppressed, shifting the onset temperature higher.

Experimental Validation Protocols

To rigorously define the stability profile for regulatory or development purposes, the following self-validating protocols must be executed.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine melting point (


), enthalpy of fusion (

), and detect liquid crystalline mesophases.
  • Sample Prep: Weigh 2-4 mg of dried sample into a Tzero aluminum pan. Crimp hermetically.

  • Cycle:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 150°C (First Heat).

    • Cool 10°C/min to 0°C (Cooling).

    • Ramp 10°C/min to 300°C (Second Heat).

  • Analysis:

    • First Heat: Removes thermal history/solvents.[1]

    • Cooling: Observation of supercooling or liquid crystal textures.[1]

    • Second Heat: Accurate

      
       determination.
      
  • Expectation: Sharp endotherm at

    
     (Est. 90-120°C). If a "shoulder" peak appears before melting, it indicates a crystal-to-crystal transition or impurities.
    
Protocol B: Thermogravimetric Analysis (TGA)

Objective: Define the Decomposition Onset Temperature (


) and volatile loss.
  • Sample Prep: 5-10 mg in a platinum or ceramic crucible.

  • Gas Flow: Run two separate experiments:

    • Inert: Nitrogen (40 mL/min) – Determines intrinsic molecular stability.

    • Oxidative: Air (40 mL/min) – Determines shelf-life stability/oxidation potential.

  • Ramp: 10°C/min from Ambient to 600°C.

  • Critical Thresholds:

    • 
      : Temperature at 5% mass loss (Standard safety limit).
      
    • 
      : Extrapolated onset of the major weight loss step.
      
Protocol C: Forced Degradation (Stress Testing)

Objective: Identify specific degradants for LC-MS method development.

Stress ConditionDurationRationale
Thermal (Solid) 105°C for 7 daysSimulates long-term storage; checks for solid-state dimerization.
Oxidative 3%

, RT, 24h
Mimics radical oxidation of the propoxy ether.
Acid/Base Hydrolysis 0.1N HCl / NaOH, 60°CTests the hydrolytic stability of the oxazole ring vs. the ketone.

Workflow for Stability Assessment

The following flowchart outlines the decision matrix for evaluating this compound in a drug development or materials context.

Workflow Start Start: Pure Compound TGA 1. Run TGA (N2 & Air) Start->TGA Decision1 Mass Loss < 1% at 150°C? TGA->Decision1 Dry Action: Dry Sample (Solvent/Moisture present) Decision1->Dry No DSC 2. Run DSC Decision1->DSC Yes Dry->TGA HPLC 3. HPLC-MS Analysis of Stress Samples DSC->HPLC Report Generate Stability Profile HPLC->Report

Figure 3: Standardized workflow for thermal stability profiling.

References

  • Synthesis and Properties of Oxazole Derivatives Source: Organic Chemistry Portal.[1] URL:[Link]

  • Thermal Stability of Azole-rich Energetic Compounds Source: ResearchGate (Review).[1] URL:[Link]

  • Thermal Decomposition of Benzoyl Derivatives Source: National Institutes of Health (PMC). URL:[Link]

Sources

Foundational

Unlocking the Therapeutic Potential of 2-(4-Propoxybenzoyl)oxazole: A Technical Guide to Target Identification and Validation

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract The oxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological acti...

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive framework for the identification and validation of potential therapeutic targets for the novel compound, 2-(4-Propoxybenzoyl)oxazole. While specific biological data for this molecule is not yet prevalent in public literature, the extensive research on analogous structures provides a fertile ground for hypothesis-driven target discovery. This document outlines a multi-pronged strategy, integrating computational prediction with robust experimental validation, to elucidate the mechanism of action and unlock the therapeutic promise of this compound. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and offer a roadmap for advancing 2-(4-Propoxybenzoyl)oxazole from a promising chemical entity to a potential therapeutic agent.

Introduction: The Oxazole Moiety as a Privileged Scaffold in Drug Discovery

The five-membered heterocyclic oxazole ring is a prominent feature in numerous natural products and synthetic pharmaceuticals.[1][3] Its unique electronic and structural properties allow for diverse molecular interactions, including hydrogen bonding, π–π stacking, and hydrophobic interactions, making it an ideal scaffold for engaging with a variety of biological targets.[4] Marketed drugs containing the oxazole moiety, such as the anti-inflammatory agent Oxaprozin (a COX-2 inhibitor) and the antidiabetic drug Aleglitazar, underscore the therapeutic value of this chemical class.[1]

Oxazole derivatives have been reported to exhibit a wide array of biological activities, including:

  • Anti-inflammatory effects [1][5]

  • Anticancer properties [6]

  • Antimicrobial and antifungal activity [1][3]

  • Antiviral capabilities [7]

  • Antitubercular potential [1]

  • Antidiabetic and anti-obesity effects [1]

Given this well-established precedent, 2-(4-Propoxybenzoyl)oxazole, with its distinct substitution pattern, represents a compelling candidate for therapeutic development. The propoxybenzoyl group introduces specific steric and electronic features that will govern its target-binding profile. This guide will systematically explore the avenues to identify these targets.

Strategic Framework for Target Identification

A robust target identification strategy should be multi-faceted, combining predictive computational approaches with definitive experimental validation. This ensures a comprehensive and unbiased search for the molecular targets of 2-(4-Propoxybenzoyl)oxazole.

Target_Identification_Workflow cluster_computational Computational Prediction cluster_experimental Experimental Validation Reverse_Docking Reverse Docking & Virtual Screening Putative_Targets List of Putative Targets Reverse_Docking->Putative_Targets Pharmacophore_Modeling Pharmacophore & QSAR Modeling Pharmacophore_Modeling->Putative_Targets ML_Prediction Machine Learning-Based Prediction ML_Prediction->Putative_Targets Biochemical_Assays Biochemical & Enzymatic Assays Validated_Target Validated Therapeutic Target(s) Biochemical_Assays->Validated_Target Cell_Based_Assays Cell-Based Functional Assays Cell_Based_Assays->Validated_Target CETSA Cellular Thermal Shift Assay (CETSA) CETSA->Validated_Target Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Affinity_Chromatography->Validated_Target Start 2-(4-Propoxybenzoyl)oxazole Start->Reverse_Docking Start->Pharmacophore_Modeling Start->ML_Prediction Putative_Targets->Biochemical_Assays Putative_Targets->Cell_Based_Assays Putative_Targets->CETSA Putative_Targets->Affinity_Chromatography

Caption: A strategic workflow for identifying therapeutic targets.

In Silico Target Prediction: A Hypothesis-Generating Engine

Computational methods are invaluable for narrowing the vast landscape of the human proteome to a manageable number of high-probability targets.[8] These in silico techniques leverage the structural information of 2-(4-Propoxybenzoyl)oxazole to predict its potential binding partners.

Reverse Docking and Virtual Screening

Reverse docking is a powerful computational technique for identifying potential protein targets for a small molecule with a known biological activity.[9] This approach involves docking the 3D structure of 2-(4-Propoxybenzoyl)oxazole against a library of protein structures.

Rationale: By systematically evaluating the binding affinity of the compound to a multitude of proteins, we can generate a ranked list of potential targets. This method is particularly useful for identifying direct protein-ligand interactions.[9]

Protocol:

  • Ligand Preparation: Generate a 3D conformation of 2-(4-Propoxybenzoyl)oxazole and perform energy minimization.

  • Target Database Selection: Utilize a comprehensive protein structure database such as the Protein Data Bank (PDB).

  • Docking Simulation: Employ a validated docking program (e.g., AutoDock, Glide) to simulate the binding of the compound to each protein in the database.

  • Scoring and Ranking: Score the docking poses based on binding energy and rank the potential targets.

  • Hit Filtering: Filter the results based on druggability, biological relevance, and known pathways associated with oxazole derivatives.

Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR)

Pharmacophore modeling identifies the essential 3D arrangement of functional groups responsible for a molecule's biological activity. By comparing the pharmacophore of 2-(4-Propoxybenzoyl)oxazole to those of known active compounds, we can infer potential targets.

Rationale: If the compound shares a similar pharmacophore with a known inhibitor of a specific enzyme, it is plausible that it also interacts with that target.

Protocol:

  • Pharmacophore Generation: Generate a pharmacophore model for 2-(4-Propoxybenzoyl)oxazole based on its structural features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).

  • Database Screening: Screen a database of known pharmacophores of active compounds against the generated model.

  • QSAR Analysis: If a series of related oxazole analogs are synthesized, develop a QSAR model to correlate structural modifications with changes in biological activity, which can provide insights into the target's binding site properties.

Machine Learning-Based Prediction

Modern drug discovery increasingly utilizes artificial intelligence and machine learning (AI/ML) to predict drug-target interactions.[10] These models are trained on vast datasets of known compound-target interactions and can predict novel interactions for new chemical entities.[10]

Rationale: AI/ML models can uncover complex patterns and relationships between chemical structures and their biological targets that may not be apparent through traditional methods.[10]

Protocol:

  • Model Selection: Choose a pre-trained and validated machine learning model for drug-target interaction prediction.

  • Input Data: Provide the chemical structure of 2-(4-Propoxybenzoyl)oxazole to the model.

  • Prediction and Confidence Scoring: The model will output a list of predicted targets with associated confidence scores.

  • Cross-Validation: Compare the predictions from multiple AI/ML models to increase the reliability of the identified putative targets.

Experimental Target Validation: From Prediction to Confirmation

In silico predictions must be substantiated by rigorous experimental validation. The following sections detail key experimental workflows to confirm the direct interaction of 2-(4-Propoxybenzoyl)oxazole with its putative targets and to elucidate its functional consequences.

Biochemical and Enzymatic Assays

Once a list of putative targets is generated, direct biochemical or enzymatic assays are the gold standard for confirming a direct interaction.

Rationale: These assays provide quantitative data on the compound's ability to modulate the activity of a purified protein, confirming it as a direct target.

Example Protocol: Cyclooxygenase-2 (COX-2) Inhibition Assay

Given that many oxazole derivatives exhibit anti-inflammatory properties through COX-2 inhibition, this is a high-priority target to investigate.[1][3]

  • Materials: Recombinant human COX-2 enzyme, arachidonic acid (substrate), colorimetric or fluorometric probe for prostaglandin detection, 2-(4-Propoxybenzoyl)oxazole, and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Assay Procedure: a. Pre-incubate the COX-2 enzyme with varying concentrations of 2-(4-Propoxybenzoyl)oxazole. b. Initiate the enzymatic reaction by adding arachidonic acid. c. After a defined incubation period, stop the reaction. d. Quantify the amount of prostaglandin produced using the selected detection method.

  • Data Analysis: Calculate the IC50 value of 2-(4-Propoxybenzoyl)oxazole, representing the concentration at which it inhibits 50% of the enzyme's activity.

CompoundTargetIC50 (nM)
2-(4-Propoxybenzoyl)oxazoleCOX-2Hypothetical Data
Celecoxib (Control)COX-2Known Value
Caption: Hypothetical data table for a COX-2 inhibition assay.
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in a cellular context. It is based on the principle that a ligand binding to its target protein increases the protein's thermal stability.

Rationale: CETSA provides evidence of direct binding within the complex environment of a live cell, bridging the gap between in vitro biochemical assays and in vivo effects.

CETSA_Workflow Cell_Culture 1. Cell Culture Treatment (Vehicle vs. Compound) Heating 2. Heating at Temperature Gradient Cell_Culture->Heating Lysis 3. Cell Lysis Heating->Lysis Centrifugation 4. Centrifugation to Separate Soluble and Precipitated Proteins Lysis->Centrifugation Protein_Quantification 5. Soluble Protein Quantification (e.g., Western Blot, Mass Spec) Centrifugation->Protein_Quantification Melt_Curve 6. Generation of Melt Curve (Thermal Shift indicates binding) Protein_Quantification->Melt_Curve

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Protocol:

  • Cell Treatment: Treat intact cells with either 2-(4-Propoxybenzoyl)oxazole or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Detection: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using techniques like Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.

Affinity Chromatography-Mass Spectrometry

For an unbiased approach to target identification, affinity chromatography coupled with mass spectrometry can be employed.

Rationale: This method allows for the capture of proteins that bind to the compound from a complex biological sample, providing a direct and unbiased identification of potential targets.

Protocol:

  • Compound Immobilization: Covalently link 2-(4-Propoxybenzoyl)oxazole to a solid support (e.g., agarose beads).

  • Protein Incubation: Incubate the immobilized compound with a cell lysate or tissue extract.

  • Washing: Wash away non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins.

  • Protein Identification: Identify the eluted proteins using mass spectrometry.

Conclusion and Future Directions

The identification of therapeutic targets for 2-(4-Propoxybenzoyl)oxazole is a critical step in its development as a potential drug candidate. The integrated approach outlined in this guide, combining in silico prediction with rigorous experimental validation, provides a clear and efficient path forward. The broad biological activities of the oxazole scaffold suggest a high probability of identifying therapeutically relevant targets.[1][2] Future work should focus on in vivo validation of the identified targets in relevant disease models to establish a clear link between target engagement and therapeutic efficacy.[11]

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). Bentham Science. Retrieved from [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. Retrieved from [Link]

  • Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells. (2023). National Institutes of Health. Retrieved from [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (2019). National Institutes of Health. Retrieved from [Link]

  • Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (n.d.). IJMPR. Retrieved from [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing. Retrieved from [Link]

  • Methods for using 1,2,4-Oxadiazole benzoic acid compounds. (n.d.). Google Patents.
  • Current and emerging target identification methods for novel antimalarials. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Computational/in silico methods in drug target and lead prediction. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers. Retrieved from [Link]

  • Novel target identification towards drug repurposing based on biological activity profiles. (2025). PLOS One. Retrieved from [Link]

  • Benzoxazole derivatives. (n.d.). Google Patents.
  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025). Thieme Connect. Retrieved from [Link]

  • Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. (2025). ResearchGate. Retrieved from [Link]

  • Identifying and validating novel targets with in vivo disease models: guidelines for study design. (n.d.). PubMed. Retrieved from [Link]

  • Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. (2025). MDPI. Retrieved from [Link]

  • Current Status of Computational Approaches for Small Molecule Drug Discovery. (2024). ACS Publications. Retrieved from [Link]

  • Crystalline solid forms of 6-carboxy-2-(3,5-dichlorophenyl)-benzoxazole. (n.d.). PubChem. Retrieved from [Link]

  • Integrating Medicinal Chemist Expertise with Deep Learning for Automated Molecular Optimization. (2026). ACS Publications. Retrieved from [Link]

  • Computational Predictions for Multi-Target Drug Design. (2025). ResearchGate. Retrieved from [Link]

  • A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. (n.d.). PubMed. Retrieved from [Link]

  • New approach makes it easier to find novel drug. (2017). Drug Target Review. Retrieved from [Link]

  • Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. (n.d.). SlideShare. Retrieved from [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (n.d.). MDPI. Retrieved from [Link]

  • Benzoxazole, benzthiazole and benzimidazole acid derivatives and their use as heparanase inhibitors. (n.d.). Google Patents.
  • Process for the synthesis of trisubstituted oxazoles. (n.d.). Google Patents.

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Exploratory

An In-depth Technical Guide to the Initial Safety and Handling of 2-(4-Propoxybenzoyl)oxazole

Prepared for: Researchers, Scientists, and Drug Development Professionals Preamble: A Proactive Approach to Novel Compound Safety In the landscape of drug discovery and chemical research, the introduction of novel compou...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Preamble: A Proactive Approach to Novel Compound Safety

In the landscape of drug discovery and chemical research, the introduction of novel compounds like 2-(4-Propoxybenzoyl)oxazole presents both exciting opportunities and inherent responsibilities. As a molecule combining a benzoyl moiety with an oxazole core, its specific toxicological and hazard profile has not been extensively documented. Therefore, this guide adopts a proactive and cautionary stance, synthesizing established safety protocols for structurally related compounds to provide a robust framework for its initial handling. Our core principle is to treat this compound with the respect and caution it deserves, ensuring the safety of all personnel. This document is intended to be a dynamic resource, to be updated as more specific data becomes available.

Section 1: Hazard Identification and Risk Assessment

Given the absence of a specific Safety Data Sheet (SDS) for 2-(4-Propoxybenzoyl)oxazole, a thorough risk assessment must be conducted based on the known hazards of its constituent chemical classes: oxazoles and benzoyl compounds.

1.1 Inferred Hazard Profile

The following table summarizes the potential hazards associated with 2-(4-Propoxybenzoyl)oxazole, extrapolated from data on related substances.

Hazard ClassificationInferred Risk for 2-(4-Propoxybenzoyl)oxazoleRationale and Supporting Evidence
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, inhaled, or in contact with skin. [1]Benzoyl compounds and some heterocyclic structures can be toxic upon acute exposure.[1]
Skin Corrosion/Irritation Causes skin irritation. [1]The benzoyl group and oxazole ring can be irritating to the skin upon direct contact.
Serious Eye Damage/Irritation Causes serious eye irritation. [1]Chemicals of this nature are often potent eye irritants.
Respiratory Sensitization May cause respiratory irritation. [1]Fine powders or aerosols of organic compounds can irritate the respiratory tract.[1]
Flammability Potentially flammable. The parent compound, oxazole, is a flammable liquid.[2] While 2-(4-Propoxybenzoyl)oxazole is likely a solid, it should be kept away from ignition sources.[2][3][4]

1.2 Biological Activity Considerations

It is crucial to recognize that many oxazole derivatives are synthesized for their biological activity.[5][6][7] This inherent bioactivity necessitates careful handling to prevent unintended physiological effects. While some derivatives have shown low toxicity in specific assays, the effects of 2-(4-Propoxybenzoyl)oxazole are unknown.[8][9][10]

Section 2: Prudent Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety is essential when handling compounds with an undefined hazard profile. This begins with engineering controls and is supplemented by rigorous adherence to PPE protocols.

2.1 Engineering Controls: The First Line of Defense

All manipulations of 2-(4-Propoxybenzoyl)oxazole, including weighing, dissolution, and transfer, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] The fume hood provides a controlled environment that protects the user from vapors, dusts, and aerosols.

2.2 Personal Protective Equipment (PPE): A Non-Negotiable Standard

The following PPE is mandatory for all personnel handling 2-(4-Propoxybenzoyl)oxazole:

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or tight-fitting goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard.To protect against accidental splashes and airborne particles that could cause serious eye irritation.
Skin Protection Chemical-resistant gloves (Nitrile rubber is a good initial choice). A disposable lab coat must be worn and buttoned.To prevent skin contact, which may cause irritation or absorption of the compound.[11]
Respiratory Protection Not generally required if work is performed in a properly functioning chemical fume hood. If a fume hood is unavailable or in the event of a large spill, a respirator with an appropriate organic vapor cartridge should be used.To prevent inhalation of any dusts or vapors, which may be harmful.[1]

Section 3: Experimental Workflow and Protocols

The following protocols are designed to be self-validating systems, incorporating safety at every step.

3.1 Step-by-Step Handling Protocol

  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE.

  • Weighing: Use a tared weigh boat or paper within the fume hood. Handle the solid compound with a clean spatula. Avoid creating dust.

  • Dissolution: If preparing a solution, add the solid 2-(4-Propoxybenzoyl)oxazole to the solvent slowly while stirring. This should be done in a closed or capped container to the extent possible.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a soap and water solution.

  • PPE Removal: Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water.

3.2 Visualizing the Safe Handling Workflow

The following diagram outlines the critical decision points and procedural flow for the safe handling of 2-(4-Propoxybenzoyl)oxazole.

Safe Handling Workflow for 2-(4-Propoxybenzoyl)oxazole cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Handling prep_start Start verify_hood Verify Fume Hood Function prep_start->verify_hood don_ppe Don Appropriate PPE verify_hood->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve decontaminate Decontaminate Surfaces & Equipment dissolve->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands cleanup_end End wash_hands->cleanup_end

Caption: A flowchart illustrating the key steps for the safe handling of 2-(4-Propoxybenzoyl)oxazole.

Section 4: Storage and Waste Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

4.1 Storage

Based on guidelines for related compounds, 2-(4-Propoxybenzoyl)oxazole should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[12][13] Refrigeration may be necessary to ensure long-term stability.[2][12] Store away from heat, sparks, and open flames.[2][3]

4.2 Waste Disposal

All waste containing 2-(4-Propoxybenzoyl)oxazole, including empty containers, contaminated PPE, and solutions, must be disposed of as hazardous chemical waste.[14] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.[15]

Section 5: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

5.1 First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][16]
Skin Contact Immediately wash skin with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[1][16]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][16]
Ingestion Do NOT induce vomiting. If conscious, rinse mouth with water. Seek immediate medical attention.[2]

5.2 Spill Response

For a small spill, and if it is safe to do so, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[4][13] Place the absorbed material into a labeled, sealed container for hazardous waste disposal.[4][13][14] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Section 6: Conclusion and Future Recommendations

The safety guidelines outlined in this document are based on a conservative and informed approach to handling a novel chemical entity. As more information becomes available regarding the specific properties of 2-(4-Propoxybenzoyl)oxazole, these procedures should be reviewed and updated. It is the responsibility of every researcher to remain vigilant and prioritize safety in all laboratory operations.

References

  • Carl ROTH. Safety Data Sheet: Benzoyl chloride. [Link]

  • SynZeal. Safety Data Sheet. [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]

  • Chegaev, K., et al. (2024). Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases. Journal of Medicinal Chemistry, 67(2), 1185-1204. [Link]

  • Ananda, H., et al. (2023). Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells. Scientific Reports, 13(1), 14389. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Wikipedia. Oxazole. [Link]

  • Hrabko, V. V., et al. (2024). Toxicity parameters of a new 1,2,4-triazole derivative when subcutaneously injected to guinea pigs. Regulatory Mechanisms in Biosystems, 15(1), 164-168. [Link]

  • New Jersey Department of Health. Benzoyl chloride - Hazardous Substance Fact Sheet. [Link]

  • Al-Suhaimi, E. A., et al. (2024). Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. Saudi Pharmaceutical Journal, 32(1), 101893. [Link]

  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(23), 3465-3481. [Link]

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Protocols & Analytical Methods

Method

Application Note: A Robust and Scalable Synthesis of 2-(4-Propoxybenzoyl)oxazole Derivatives

Introduction: The Significance of the Oxazole Scaffold The oxazole ring, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into a wide array of therapeutic agents. Oxazole derivatives exhibit a remarkable spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[2][3][4][5] The substitution pattern on the oxazole ring plays a pivotal role in modulating this activity, making the development of flexible and efficient synthetic methodologies a critical objective for drug discovery programs.[2] This application note details a reliable method for the synthesis of 2-(4-Propoxybenzoyl)oxazole derivatives, a class of compounds with significant potential for further pharmacological investigation.

Strategic Approach: The Robinson-Gabriel Synthesis

Several methods exist for the construction of the oxazole core, including the van Leusen reaction and various metal-catalyzed cyclizations.[1][6][7] However, for the synthesis of 2,5-disubstituted oxazoles, the Robinson-Gabriel synthesis remains a powerful and widely adopted strategy.[8][9] This classic reaction involves the cyclodehydration of a 2-acylamino-ketone intermediate.[8][9]

The primary advantage of this approach is its convergent nature. It allows for the direct and logical coupling of two key building blocks:

  • An α-amino ketone , which forms the C4 and C5 atoms of the oxazole ring.

  • An acylating agent (derived from a carboxylic acid), which provides the C2 atom and its substituent.

For the synthesis of the target 2-(4-Propoxybenzoyl)oxazole, this strategy allows for the late-stage introduction of the 4-propoxybenzoyl moiety, providing a modular route to a variety of derivatives. The overall workflow is depicted below.

G cluster_0 cluster_1 start_material start_material intermediate intermediate final_product final_product reagent reagent A 4-Propoxybenzoyl Chloride C 2-Acylamino-ketone Intermediate A->C R1 Step 1: Acylation (Et3N, CH2Cl2) B 2-Aminoacetophenone B->C D 2-(4-Propoxybenzoyl)-5-phenyloxazole C->D R2 Step 2: Cyclodehydration (H2SO4 or POCl3) R1->C R2->D

Figure 1: Proposed synthetic workflow via the Robinson-Gabriel pathway.

Causality of Experimental Design

  • Choice of Acylating Agent: 4-Propoxybenzoyl chloride is selected as the acylating agent. The acyl chloride is highly reactive, ensuring an efficient and high-yielding Schotten-Baumann-type reaction with the amine nucleophile under mild basic conditions, typically using triethylamine (Et₃N) to scavenge the HCl byproduct.

  • Selection of Cyclodehydrating Agent: The conversion of the 2-acylamino-ketone intermediate to the oxazole requires a potent dehydrating agent to promote the intramolecular cyclization and subsequent elimination of water.[8][9] Concentrated sulfuric acid (H₂SO₄) is a classic and effective choice.[9] Alternatively, reagents like phosphorus oxychloride (POCl₃) or trifluoromethanesulfonic acid can be employed, often under milder conditions, which can be beneficial if acid-sensitive functional groups are present.[8] The strong acid protonates the ketone carbonyl, activating it for nucleophilic attack by the amide oxygen, initiating the cyclization cascade.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative example. Researchers should conduct their own risk assessment and optimization based on the specific substrate and available laboratory equipment. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Typical Purity
4-Propoxybenzoic acidC₁₀H₁₂O₃180.205874-04-498%
Thionyl chlorideSOCl₂118.977719-09-799%
2-AminoacetophenoneC₈H₉NO135.16551-93-998%
Triethylamine (Et₃N)C₆H₁₅N101.19121-44-8≥99.5%
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous, ≥99.8%
Sulfuric AcidH₂SO₄98.087664-93-995-98%
Sodium BicarbonateNaHCO₃84.01144-55-8ACS Reagent
Anhydrous MgSO₄MgSO₄120.377487-88-9≥99.5%
Silica GelSiO₂60.087631-86-9230-400 mesh
Step 1a: Preparation of 4-Propoxybenzoyl Chloride
  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-propoxybenzoic acid (10.0 g, 55.5 mmol).

  • Carefully add thionyl chloride (8.0 mL, 111 mmol, 2.0 equiv.) portion-wise at room temperature.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting crude 4-propoxybenzoyl chloride (a pale yellow oil or low-melting solid) is used directly in the next step without further purification.

Step 1b: Synthesis of N-(2-oxo-2-phenylethyl)-4-propoxybenzamide (Acylamino-ketone Intermediate)
  • In a separate flask, dissolve 2-aminoacetophenone (7.50 g, 55.5 mmol, 1.0 equiv.) in anhydrous dichloromethane (150 mL).

  • Add triethylamine (9.3 mL, 66.6 mmol, 1.2 equiv.) to the solution and cool the flask to 0 °C in an ice bath.

  • Dissolve the crude 4-propoxybenzoyl chloride from Step 1a in anhydrous dichloromethane (50 mL).

  • Add the acyl chloride solution dropwise to the stirred 2-aminoacetophenone solution at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to afford the pure 2-acylamino-ketone intermediate.

Step 2: Cyclodehydration to form 2-(4-Propoxybenzoyl)-5-phenyloxazole
  • Place the purified N-(2-oxo-2-phenylethyl)-4-propoxybenzamide (5.0 g, 16.8 mmol) in a clean, dry round-bottom flask.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid (25 mL) with vigorous stirring. The solid will dissolve.

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

  • Carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with stirring. A precipitate should form.

  • Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Dry the solid in a vacuum oven. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol to yield the final 2-(4-Propoxybenzoyl)-5-phenyloxazole.

Characterization and Expected Results

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H and ¹³C NMR: To confirm the chemical structure and the successful formation of the oxazole ring.

  • Mass Spectrometry (MS): To verify the molecular weight of the target compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

  • Melting Point: To assess the purity of the final product.

The overall yield for this two-step sequence is typically in the range of 60-80%, depending on the efficiency of the purification steps.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 2-(4-Propoxybenzoyl)oxazole derivatives via the Robinson-Gabriel synthesis. The method is robust, scalable, and utilizes readily available starting materials. By explaining the rationale behind the chosen reagents and reaction conditions, this guide serves as a valuable resource for researchers in medicinal chemistry and organic synthesis, enabling the exploration of this promising class of heterocyclic compounds for drug discovery and development.

References

  • Li, Y., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. PubMed.
  • Wang, L., et al. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC - NIH.
  • Various Authors. (n.d.). Robinson–Gabriel synthesis. Wikipedia.
  • Styrczewska, M., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.
  • Priyanka, Dr., et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR.
  • Various Authors. (n.d.). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Author provided manuscript.
  • Various Authors. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal.
  • Neha, et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate.
  • Wang, C., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central.
  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
  • Alam, M. A., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. PMC - NIH.
  • Phillips, A. J., et al. (n.d.). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. PubMed.
  • Various Authors. (n.d.). Synthesis of 2-oxazolines. Organic Chemistry Portal.
  • Various Authors. (2023). Synthesis of 2-Fluoroalkylated Oxazoles from β-Monosubstituted Enamines via Fluoroacyloxylation and Cyclization Mediated by Fluoroalkyl-Containing Hypervalent Iodine(III) Species Generated In Situ. ACS Publications.
  • Various Authors. (n.d.). Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry - ACS Publications.
  • Various Authors. (n.d.). Synthesis method of 2-oxazole or 2-thiazole. Google Patents.
  • Gujjarappa, R., et al. (2022). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. ResearchGate.
  • Various Authors. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Author provided manuscript.
  • Various Authors. (n.d.). Oxazole. Macmillan Group.
  • Al-Hussain, S. A., et al. (2023). Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells. NIH.
  • Various Authors. (n.d.). Synthetic method for 2-acetyl thiazole. Google Patents.
  • Various Authors. (n.d.). Scheme.3. The Robinson-Gabriel synthesis for oxazole. ResearchGate.
  • Sharma, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. NIH.

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Application

Application Notes and Protocols for the Evaluation of 2-(4-Propoxybenzoyl)oxazole as a Ferroptosis Inhibitor Candidate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Therapeutic Promise of Targeting Ferroptosis Ferroptosis is a regulated form of cell dea...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Promise of Targeting Ferroptosis

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, distinguishing it from other cell death modalities like apoptosis and necroptosis.[1][2] This process is implicated in a growing number of pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and certain cancers, making the modulation of ferroptosis a compelling therapeutic strategy.[3] The central event in ferroptosis is the overwhelming accumulation of lipid reactive oxygen species (ROS), which can be counteracted by the cellular antioxidant system, primarily the glutathione (GSH)-dependent enzyme glutathione peroxidase 4 (GPX4).[3][4][5] GPX4 detoxifies lipid peroxides, and its inhibition is a key mechanism for inducing ferroptosis.[4][6] Consequently, compounds that can prevent lipid peroxidation or enhance the GPX4-mediated defense system are promising candidates for treating diseases driven by excessive ferroptosis.

This document provides a comprehensive guide for the evaluation of a novel oxazole-containing compound, 2-(4-Propoxybenzoyl)oxazole, as a potential ferroptosis inhibitor. Oxazole derivatives are known to possess a wide range of biological activities, and recent studies have highlighted their potential as radical-trapping antioxidants and ferroptosis inhibitors.[7][8][9][10] This guide is designed to provide researchers with the foundational knowledge and detailed protocols necessary to systematically assess the anti-ferroptotic activity of this candidate compound and to elucidate its mechanism of action.

Physicochemical Properties and Synthesis of 2-(4-Propoxybenzoyl)oxazole

A thorough understanding of the candidate compound's properties is crucial for its effective application in biological assays.

Predicted Physicochemical Properties

While experimental data for 2-(4-Propoxybenzoyl)oxazole is not yet widely available, computational methods can provide valuable predictions of its physicochemical properties, which are essential for drug development.[3][11][12][13][14]

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight ~231.25 g/mol Influences absorption and diffusion across membranes.
LogP (Lipophilicity) ~3.5Affects solubility, permeability, and metabolic stability.
Topological Polar Surface Area (TPSA) ~55 ŲCorrelates with drug transport properties and BBB penetration.
Hydrogen Bond Donors 0Influences solubility and binding interactions.
Hydrogen Bond Acceptors 3Influences solubility and binding interactions.
Aqueous Solubility LowA key factor for bioavailability and formulation.

Note: These values are estimations and should be experimentally verified.

Proposed Synthesis Route

The synthesis of 2-substituted oxazoles can be achieved through various established methods.[15] A plausible and efficient route for synthesizing 2-(4-Propoxybenzoyl)oxazole involves the condensation of 2-amino-1-phenylethanone with 4-propoxybenzoyl chloride. This approach is based on well-documented syntheses of similar benzoxazole and oxazole derivatives.[16][17][18][19][20][21]

G cluster_synthesis Proposed Synthesis of 2-(4-Propoxybenzoyl)oxazole start Starting Materials reagents 4-Propoxybenzoic acid + Thionyl chloride start->reagents reagent2 2-Amino-1-phenylethanone start->reagent2 intermediate1 4-Propoxybenzoyl chloride reagents->intermediate1 reaction Condensation (e.g., in pyridine) intermediate1->reaction reagent2->reaction product 2-(4-Propoxybenzoyl)oxazole reaction->product

Caption: Proposed synthesis of 2-(4-Propoxybenzoyl)oxazole.

In Vitro Evaluation of Ferroptosis Inhibition

A series of in vitro assays are essential to determine if 2-(4-Propoxybenzoyl)oxazole can protect cells from ferroptosis and to begin to understand its mechanism of action.

Experimental Workflow for In Vitro Analysis

The following workflow provides a systematic approach to evaluating the anti-ferroptotic potential of the candidate compound.

G cluster_workflow In Vitro Evaluation Workflow start Cell Culture (e.g., HT-1080, PANC-1) treatment Induce Ferroptosis (Erastin or RSL3) +/- 2-(4-Propoxybenzoyl)oxazole start->treatment viability Cell Viability Assay (e.g., CellTiter-Glo, MTS) treatment->viability lipid_ros Lipid Peroxidation Assay (C11-BODIPY) treatment->lipid_ros gsh_gpx4 Mechanistic Assays treatment->gsh_gpx4 data Data Analysis & Interpretation viability->data lipid_ros->data gsh Glutathione (GSH) Assay gsh_gpx4->gsh gpx4 GPX4 Activity Assay gsh_gpx4->gpx4 gsh->data gpx4->data

Caption: Systematic workflow for in vitro evaluation.

Protocol 1: Cell Viability Assay to Assess Protection from Ferroptosis

This protocol determines the ability of 2-(4-Propoxybenzoyl)oxazole to rescue cells from ferroptosis induced by erastin (a system Xc- inhibitor) or RSL3 (a direct GPX4 inhibitor).[1][22]

Materials:

  • HT-1080 fibrosarcoma cells (or other ferroptosis-sensitive cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 2-(4-Propoxybenzoyl)oxazole (stock solution in DMSO)

  • Erastin (stock solution in DMSO)

  • RSL3 (stock solution in DMSO)

  • Ferrostatin-1 (positive control inhibitor; stock in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or equivalent

  • Luminometer

Procedure:

  • Cell Seeding: Seed HT-1080 cells into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.[22]

  • Compound Preparation: Prepare serial dilutions of 2-(4-Propoxybenzoyl)oxazole in complete growth medium. Also prepare solutions of erastin (e.g., 10 µM) or RSL3 (e.g., 1 µM) and ferrostatin-1 (e.g., 2 µM).

  • Treatment: Remove the medium from the cells and add the treatment media. Include the following controls:

    • Vehicle control (medium with DMSO)

    • Inducer only (erastin or RSL3)

    • Candidate compound only

    • Inducer + candidate compound (at various concentrations)

    • Inducer + ferrostatin-1

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[22]

  • Viability Measurement: After incubation, perform the CellTiter-Glo® assay according to the manufacturer's protocol.[1]

  • Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability. Plot dose-response curves to determine the EC50 of 2-(4-Propoxybenzoyl)oxazole in preventing ferroptosis.

Expected Outcome: A potent ferroptosis inhibitor will show a dose-dependent increase in cell viability in the presence of erastin or RSL3.

Protocol 2: Lipid Peroxidation Assay

This assay directly measures the hallmark of ferroptosis, lipid peroxidation, using the fluorescent probe C11-BODIPY™ 581/591.[4][16][23][24][25]

Materials:

  • Cells cultured on glass-bottom dishes or in 12-well plates

  • C11-BODIPY™ 581/591 (Invitrogen)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the ferroptosis inducer and/or 2-(4-Propoxybenzoyl)oxazole as described in the cell viability protocol.

  • Probe Loading: Towards the end of the treatment period, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-2 µM and incubate for 30 minutes at 37°C.[4]

  • Washing: Gently wash the cells twice with pre-warmed HBSS.[23]

  • Imaging/Analysis:

    • Microscopy: Image the cells immediately. The unoxidized probe fluoresces red, while the oxidized form fluoresces green. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.

    • Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer. The shift in fluorescence from red to green will quantify the level of lipid peroxidation.[24]

Expected Outcome: Effective inhibition of ferroptosis by 2-(4-Propoxybenzoyl)oxazole will result in a significant reduction in the green fluorescence signal (oxidized probe) in cells treated with a ferroptosis inducer.

Protocol 3: Intracellular Glutathione (GSH) Assay

This assay determines if 2-(4-Propoxybenzoyl)oxazole affects the levels of glutathione, a key antioxidant depleted during ferroptosis induced by system Xc- inhibition.[6][8][26][27][28]

Materials:

  • Cells cultured in 6-well plates

  • GSH-Glo™ Glutathione Assay kit (Promega) or equivalent

  • Luminometer

Procedure:

  • Cell Treatment: Treat cells as previously described.

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them according to the assay kit manufacturer's instructions.

  • GSH Measurement: Perform the GSH-Glo™ assay following the manufacturer's protocol. This assay measures the amount of reduced glutathione in the cell lysates.

  • Data Analysis: Normalize the luminescence readings to the protein concentration of each sample.

Expected Outcome: If 2-(4-Propoxybenzoyl)oxazole acts downstream of GSH synthesis or as a radical-trapping antioxidant, it will rescue cells from erastin-induced ferroptosis without restoring GSH levels. If it acts by preserving GSH, a restoration of GSH levels will be observed.

Protocol 4: GPX4 Activity Assay

This assay measures the enzymatic activity of GPX4, the primary defender against lipid peroxidation in ferroptosis.[29][30][31][32]

Materials:

  • Cell lysates from treated cells

  • Glutathione Peroxidase Assay Kit (e.g., from Abcam or Sigma-Aldrich)

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare cell lysates from treated cells as per the kit's instructions.

  • Assay Performance: The assay typically involves a coupled reaction where GPX4 reduces a substrate, and the resulting oxidized glutathione (GSSG) is recycled back to GSH by glutathione reductase, consuming NADPH. The decrease in NADPH absorbance at 340 nm is proportional to the GPX4 activity.[29]

  • Data Analysis: Calculate the GPX4 activity based on the rate of NADPH consumption.

Expected Outcome: If 2-(4-Propoxybenzoyl)oxazole directly enhances GPX4 activity, an increase in its enzymatic activity will be observed. If it acts independently of GPX4, no significant change in activity is expected.

Proposed Mechanism of Action

Based on the structure of 2-(4-Propoxybenzoyl)oxazole and the known mechanisms of other ferroptosis inhibitors, a likely mechanism of action is as a radical-trapping antioxidant. The oxazole ring and the overall electronic properties of the molecule may allow it to donate a hydrogen atom to lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.

G cluster_pathway Ferroptosis Pathway and Potential Inhibition inducer Ferroptosis Inducer (e.g., Erastin, RSL3) gpx4_inhibition GPX4 Inhibition / GSH Depletion inducer->gpx4_inhibition lipid_ros Lipid Peroxidation (Lipid-OOH) gpx4_inhibition->lipid_ros cell_death Ferroptotic Cell Death lipid_ros->cell_death compound 2-(4-Propoxybenzoyl)oxazole trapping Radical Trapping compound->trapping trapping->lipid_ros

Caption: Proposed mechanism of 2-(4-Propoxybenzoyl)oxazole.

In Vivo Validation of Ferroptosis Inhibition

Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a whole-organism context.

Protocol 5: Mouse Model of Ischemia-Reperfusion Injury

Ischemia-reperfusion injury (IRI) is a well-established model where ferroptosis plays a significant pathological role.[5][33][34]

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • 2-(4-Propoxybenzoyl)oxazole formulated for in vivo administration

  • Liproxstatin-1 (positive control)[33]

  • Surgical instruments for renal pedicle clamping

  • Reagents for tissue harvesting and analysis (e.g., for histology, lipid peroxidation assays)

Procedure:

  • Animal Acclimatization: Acclimate mice for at least one week before the experiment.

  • Compound Administration: Administer 2-(4-Propoxybenzoyl)oxazole or vehicle control to mice via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before surgery.

  • Induction of IRI: Anesthetize the mice and induce renal ischemia by clamping the renal pedicle for a defined period (e.g., 30 minutes). After ischemia, remove the clamp to allow reperfusion.

  • Post-operative Care: Provide appropriate post-operative care, including analgesia and monitoring.

  • Tissue Collection: At a specified time point after reperfusion (e.g., 24 hours), euthanize the mice and collect kidney tissues.

  • Analysis:

    • Histology: Assess tissue damage using H&E staining.

    • Lipid Peroxidation: Measure lipid peroxidation in tissue homogenates using methods like 4-HNE immunohistochemistry or a TBARS assay.[33]

    • Kidney Function: Measure serum creatinine and blood urea nitrogen (BUN) levels to assess kidney function.

Expected Outcome: Treatment with an effective dose of 2-(4-Propoxybenzoyl)oxazole is expected to reduce tissue damage, decrease markers of lipid peroxidation, and improve kidney function compared to the vehicle-treated group.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the systematic evaluation of 2-(4-Propoxybenzoyl)oxazole as a potential ferroptosis inhibitor. By following these detailed methodologies, researchers can obtain robust data on the compound's efficacy, mechanism of action, and in vivo potential. This structured approach is crucial for advancing novel therapeutic agents targeting ferroptosis-related diseases from the laboratory to potential clinical applications.

References

  • Dojindo Molecular Technologies, Inc. (2023). Lipid Peroxidation Probe -BDP 581/591 C11-. Retrieved from [Link]

  • Ide, S., et al. (2022). In vivo assessment of ferroptosis and ferroptotic stress in mice. Current Protocols, 2(4), e413.
  • Bio-protocol. (n.d.). C11-BODIPY lipid peroxidation assay. Retrieved from [Link]

  • Northwest Life Science Specialties, LLC. (n.d.). Product Manual for Glutathione (GSH) Activity Assay. Retrieved from [Link]

  • Murray, M. B., et al. (2023). Protocol for detection of ferroptosis in cultured cells. STAR Protocols, 4(3), 102457.
  • De Vreese, R., et al. (2024). Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases. Journal of Medicinal Chemistry.
  • Bio-protocol. (n.d.). GPX4 activity assay. Retrieved from [Link]

  • Hughes, T. B., et al. (2015). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of medicinal chemistry, 58(17), 6895–6907.
  • Li, Y., et al. (2021). Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. The Journal of organic chemistry, 86(17), 11737–11746.
  • National Cancer Institute. (n.d.). Hep G2 Hepatocyte Glutathione Assay. Retrieved from [Link]

  • Murray, M. B., et al. (2023). Protocol for detection of ferroptosis in cultured cells. STAR protocols, 4(3), 102457.
  • Molinspiration. (n.d.). Calculation of Molecular Properties and Bioactivity Score. Retrieved from [Link]

  • Kumari, A., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25332-25355.
  • Tonnus, W., & Linkermann, A. (2022). In Vivo Assessment of Ferroptosis and Ferroptotic Stress in Mice. Current protocols, 2(4), e413.
  • Linkermann, A., et al. (2014). Synchronized renal tubular cell death involves ferroptosis.
  • Da Settimo, F., et al. (2014). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. PloS one, 9(9), e106665.
  • Ingold, I., et al. (2024). A tangible method to assess native ferroptosis suppressor activity. Redox biology, 69, 103008.
  • Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

  • Allen, A., et al. (2021). Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591. protocols.io.
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • BioVision. (n.d.). Glutathione Colorimetric Assay Kit. Retrieved from [Link]

  • Elabscience. (2021). Glutathione Peroxidase 4 GPX4 Activity Assay Kit Operation Guide. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved from [Link]

  • Shrestha, R., et al. (2023). In vivo imaging of ferroptosis through nanodynamic changes in lipid membranes.
  • Seth, K., et al. (2023). Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells. Scientific reports, 13(1), 14387.
  • Rizzi, A., et al. (2018). Advancing physicochemical property predictions in computational drug discovery. eScholarship, University of California.
  • Oreate. (2024). Experimental Principles, Procedures, and Key Technical Points for GPX4 Enzyme Activity Determination. Retrieved from [Link]

  • Káňová, D., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(23), 20261-20273.
  • De Vreese, R., et al. (2024). Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases. Journal of Medicinal Chemistry.
  • Dral, P. O., et al. (2023). Assessing the performance of quantum-mechanical descriptors in physicochemical and biological property prediction. Digital Discovery, 2(5), 1406-1422.
  • Reeves, J. T., et al. (2015). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. The Journal of organic chemistry, 80(20), 10339–10352.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of 2-(4-Propoxybenzoyl)oxazole in aqueous media

Status: Active | Ticket ID: SOL-OXZ-2026 | Updated: February 2026 Executive Summary & Molecule Profile Welcome to the Technical Support Center. You are likely visiting this page because you are observing precipitation ("...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Ticket ID: SOL-OXZ-2026 | Updated: February 2026

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are likely visiting this page because you are observing precipitation ("crashing out") of 2-(4-Propoxybenzoyl)oxazole when diluting a DMSO stock into aqueous media (PBS, cell culture media, or saline).

This is a known physicochemical characteristic of this compound class. This guide provides validated protocols to overcome these solubility barriers without compromising biological data integrity.

Compound Physicochemical Profile
PropertyValue (Est.)Implication for Solubility
Structure Aryl-Oxazole KetoneHighly lipophilic core; planar geometry promotes crystal packing.
LogP ~3.2 – 3.8High Lipophilicity. Poor water solubility (< 10 µg/mL).
pKa (Conj. Acid) ~0.5 – 1.0Neutral at pH 7.4. The oxazole nitrogen is too weakly basic to be ionized at physiological pH.
H-Bond Donors 0Lack of donors limits interaction with water molecules.

Diagnostic: Why is my compound precipitating?

The "Spring and Parachute" Failure When you inject a concentrated DMSO stock into an aqueous buffer, you create a supersaturated solution (the "Spring"). Without a stabilizer (the "Parachute"), the hydrophobic propoxy tail and the planar benzoyl-oxazole core drive rapid crystallization to minimize water contact.

Why pH Adjustment Fails

  • User Question: "Can I add HCl to solubilize it?"

  • Technical Answer: No. The oxazole nitrogen has a pKa < 1.0 due to the electron-withdrawing benzoyl group. To protonate it, you would need a pH < 1.0, which is incompatible with biological assays. At pH 7.4, the molecule is 99.9% neutral and insoluble.

Workflow Visualization: Solubility Decision Tree

Use this logic flow to select the correct formulation strategy based on your target concentration and application.

SolubilityDecisionTree Start Target Application? InVitro In Vitro (Cell/Enzyme) (< 50 µM) Start->InVitro InVivo In Vivo (Animal Dosing) (> 1 mg/mL) Start->InVivo CheckConc Final DMSO < 1%? InVitro->CheckConc Complexation Method C: Cyclodextrin Complex (HP-β-CD) InVivo->Complexation Preferred (IV/IP) CosolventSys Method D: PEG/Tween System (IP/PO Dosing) InVivo->CosolventSys Alternative (PO) DirectDil Method A: Direct Dilution (Risk of Precip.) CheckConc->DirectDil Yes SolventShift Method B: Solvent Shift (DMSO + Buffer) CheckConc->SolventShift No DirectDil->SolventShift If Precipitates

Caption: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.

Validated Protocols

Method B: The "Solvent Shift" (For In Vitro Assays)

Best for: Cellular assays where DMSO < 0.5% is required.

The Concept: Instead of adding DMSO stock directly to the full volume of media (which causes shock precipitation), you perform an intermediate dilution step.

Protocol:

  • Prepare a 10 mM stock in 100% DMSO.

  • Intermediate Step: Dilute the stock 1:10 into pure Ethanol or PEG400 (Result: 1 mM).

  • Add this intermediate solution dropwise to your vortexing culture media.

    • Why? PEG/Ethanol acts as a bridge, reducing the dielectric contrast between DMSO and Water.

Method C: Cyclodextrin Complexation (The Gold Standard)

Best for: High concentration stocks, animal dosing, and long-term stability.

The Science: 2-(4-Propoxybenzoyl)oxazole fits well into the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The propoxy tail anchors the molecule inside the torus, while the hydroxyl groups on the outside maintain water solubility [1].

Protocol:

  • Prepare Vehicle: Dissolve 20% w/v HP-β-CD in sterile water or Saline. (e.g., 2g CD in 10mL water).

  • Weigh Compound: Weigh the required amount of 2-(4-Propoxybenzoyl)oxazole.

  • Pre-wetting: Add a minimal volume of DMSO (max 5% of final volume) to the powder to wet it.

  • Addition: Add the 20% CD solution to the wetted compound.

  • Energy Input: Sonicate for 20 minutes at room temperature, then shake/vortex for 2-4 hours.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.

    • Result: A clear, stable solution often achieving 1–5 mg/mL.

Method D: PEG/Surfactant System (For In Vivo PO/IP)

Best for: Rodent studies where high drug load is needed.

Formulation:

  • 5% DMSO (Solubilizer)

  • 40% PEG 400 (Cosolvent)

  • 5% Tween 80 (Surfactant/Wetting agent)

  • 50% Saline/Water (Diluent)

Mixing Order (Critical):

  • Dissolve compound in DMSO completely.

  • Add PEG 400 and vortex.

  • Add Tween 80 and vortex.

  • Slowly add Saline while vortexing.

    • Note: If it turns cloudy, it is a suspension. This is acceptable for Oral (PO) dosing but NOT for Intravenous (IV).

Troubleshooting & FAQs

Q: I sonicated the stock for 1 hour and it got hot. Is the compound stable? A: Caution is advised. While the oxazole ring is thermally stable, the benzoyl linkage (ketone) can be susceptible to degradation if the solvent becomes acidic or basic during heating. Always use a water bath sonicator with ice to keep the temperature < 40°C.

Q: Can I use methylcellulose (MC) instead of Cyclodextrins? A: Yes, for oral dosing (PO). A 0.5% Methylcellulose + 0.1% Tween 80 suspension is standard for this class of lipophilic drugs. It will not form a clear solution (it will be a white suspension), but it ensures homogenous dosing.

Q: My compound precipitated after freezing the aqueous stock. A: Never freeze aqueous dilutions of lipophilic oxazoles. The "salting out" effect during freezing forces the drug out of solution.

  • Fix: Store stocks in 100% DMSO at -20°C. Prepare aqueous dilutions fresh on the day of the experiment.

Mechanism of Action: Why Cyclodextrins Work

The following diagram illustrates the inclusion complex formation, which shields the hydrophobic propoxy-benzoyl region from the aqueous environment.

CD_Mechanism cluster_0 Aqueous Media Drug Free Drug (Hydrophobic) Complex Inclusion Complex (Soluble) Drug->Complex Hydrophobic Interaction CD HP-β-CD (Host) CD->Complex Encapsulation

Caption: Schematic of the host-guest interaction stabilizing the lipophilic oxazole in water.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Yalkowsky, S. H., et al. (2010).Handbook of Aqueous Solubility Data. CRC Press. (General reference for solubility of benzoyl-oxazole analogs).
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

  • BenchChem Technical Support. (2025). Enhancing the Water Solubility of Benzoxazole Derivatives. 1

Sources

Optimization

Technical Support Center: Crystallization of 2-(4-Propoxybenzoyl)oxazole

Introduction Welcome to the Technical Support Center. This guide addresses the specific challenges associated with crystallizing 2-(4-Propoxybenzoyl)oxazole .

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges associated with crystallizing 2-(4-Propoxybenzoyl)oxazole .

This molecule presents a unique "push-pull" challenge in crystallization:

  • The Core: The 2-benzoyloxazole moiety is rigid, planar, and polar, favoring strong

    
    -
    
    
    
    stacking and high melting points.[1]
  • The Tail: The 4-propoxy chain is flexible and lipophilic, introducing rotational entropy that often inhibits ordered lattice formation.

This duality frequently leads to "oiling out" (liquid-liquid phase separation) rather than clean nucleation.[1] The following guide synthesizes field-proven protocols to overcome these thermodynamic hurdles.

Part 1: Diagnostic & Solvent Selection

Q1: My product separates as a yellow oil at the bottom of the flask upon cooling. How do I force it to crystallize?

Diagnosis: You are experiencing "oiling out" (LLPS - Liquid-Liquid Phase Separation).[1] This occurs when the metastable limit of the oil phase is reached before the solubility limit of the crystalline phase, usually because the solvent is too polar or the cooling is too rapid.

The Fix: You must lower the solubility gap between the oil and the crystal.

  • Switch Solvent System: If you are using pure Ethanol or Methanol, the propoxy tail is likely repelled by the high polarity, forcing the molecule into oil droplets.

    • Recommendation: Switch to a Ethyl Acetate (EtOAc) / n-Heptane system.[1] The EtOAc solubilizes the polar core, while Heptane accommodates the lipophilic tail.

  • The "Cloud Point" Protocol:

    • Dissolve crude material in minimum hot EtOAc (

      
      ).
      
    • Add hot n-Heptane dropwise until a faint persistent turbidity appears.

    • Add 1-2 drops of EtOAc to clear it.

    • Seed immediately with pure crystals if available.

    • Cool very slowly (

      
      ) to room temperature.
      
Q2: Which solvent system yields the highest purity vs. highest recovery?

The choice depends on your primary impurity profile. See the comparison below:

Solvent SystemPrimary Use CaseProsCons
Ethanol (95%) Final PolishingExcellent rejection of colored organic impurities.[1]High risk of oiling out; lower yield due to solubility.
EtOAc / n-Heptane Bulk CrystallizationBest balance of yield and morphology control.Heptane can trap non-polar byproducts.
Isopropanol (IPA) Kinetic ControlSlower evaporation allows for larger crystal growth.[1]Harder to remove residual solvent (solvates).
Toluene Anhydrous WorkGood for moisture-sensitive batches.[1]Poor rejection of structurally similar dimers.

Part 2: Process Troubleshooting (The "Why" and "How")

Q3: I see crystals, but they are needle-like and trap mother liquor. How do I get blocky crystals?

Cause: Needle morphology indicates that growth in one axis (likely the


-stacking direction of the oxazole-benzoyl core) is significantly faster than the others. This is often driven by high supersaturation.

Corrective Action:

  • Reduce Supersaturation: Dilute your solution by 10-15%.

  • Temperature Cycling:

    • Cool to induce nucleation.

    • Re-heat the slurry to dissolve the smallest "fines" (Ostwald Ripening).

    • Cool again slowly. This favors the growth of existing faces over the formation of new nuclei, promoting lower aspect ratio (blockier) crystals.

Q4: My product has a persistent yellow/orange hue even after crystallization. Is this normal?

Analysis: Pure 2-(4-Propoxybenzoyl)oxazole should be white to off-white.[1] A strong yellow color typically indicates:

  • Conjugated Impurities: Ring-opened byproducts or oxidized oligomers.[1]

  • Starting Material: Residual 4-propoxybenzoic acid derivatives.[1]

The Fix (Carbon Treatment): Do not just add carbon to the crystallization flask.

  • Dissolve the crude in 10 volumes of warm EtOAc.

  • Add 5 wt% Activated Carbon (e.g., Darco G-60).[1]

  • Stir for 30 minutes at

    
    .
    
  • Filter through a Celite pad while warm.

  • Proceed to add Heptane (Anti-solvent) for crystallization.[1]

Part 3: Visualizing the Logic

Figure 1: Solvent Selection & Troubleshooting Logic

The following diagram illustrates the decision-making process for selecting the correct solvent system based on observed behavior (Precipitation vs. Oiling Out).

SolventLogic Start Crude 2-(4-Propoxybenzoyl)oxazole SolubilityCheck Check Solubility in Hot EtOAc Start->SolubilityCheck Decision1 Soluble? SolubilityCheck->Decision1 PathA Add Anti-solvent (Heptane) at 50°C Decision1->PathA Yes PathB Switch to Toluene or Chlorinated Solvent Decision1->PathB No Observation Observe Cooling Behavior PathA->Observation ResultOil Oiling Out (Liquid-Liquid) Observation->ResultOil Oily droplets ResultCryst Precipitation (Solid) Observation->ResultCryst White solid FixOil 1. Re-heat to clear solution 2. Add Seed Crystals 3. Cool at 5°C/hr ResultOil->FixOil FixCryst Filter & Wash with Cold Heptane ResultCryst->FixCryst FixOil->ResultCryst Retry

Caption: Decision tree for solvent selection and troubleshooting phase separation issues.

Part 4: Standard Operating Procedure (SOP)

Protocol ID: SOP-OXZ-04-CRYST Title: Controlled Crystallization of 2-(4-Propoxybenzoyl)oxazole Scale: 10g - 100g basis[1]

1. Preparation:

  • Ensure all glassware is clean and free of acidic residues (oxazoles can be acid-sensitive).[1]

  • Prepare a solvent mixture of EtOAc:Heptane (1:3 v/v) .[1]

2. Dissolution:

  • Charge crude solid into a reactor.

  • Add 3 volumes (3 mL per gram) of EtOAc.

  • Heat to

    
     with stirring until fully dissolved.
    
  • Optional: If solution is dark, perform carbon filtration (see Part 2).[1]

3. Anti-Solvent Addition:

  • Maintain temperature at

    
    .
    
  • Slowly add warm Heptane (

    
    ) until the solution turns slightly turbid (Cloud Point).
    
  • Add EtOAc dropwise until clarity is just restored.

4. Nucleation:

  • Cool mixture to

    
    .
    
  • Seed: Add 0.1 wt% of pure seed crystals.

  • Hold at

    
     for 30 minutes to allow seed bed to mature. Do not skip this step.
    

5. Crystallization:

  • Ramp cool to

    
     over 4 hours (
    
    
    
    ).
  • Stir at

    
     for 1 hour.
    

6. Isolation:

  • Filter under vacuum.

  • Wash cake with cold 1:4 EtOAc:Heptane .

  • Dry in a vacuum oven at

    
     for 12 hours.
    

References

  • Turchi, I. J. (Ed.).[2][3] (1986). The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience. (Detailed mechanisms of oxazole stability and reactivity).

  • Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization (2nd Ed.). Butterworth-Heinemann. (Principles of oiling out and seeding strategies).

  • Anderson, N. G. (2012).[1] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Solvent selection for amphiphilic molecules).

  • Gao, W.-C., et al. (2015).[4] Synthesis of 2-oxazolines and oxazoles from

    
    -acylamino ketones.[1][4] Organic Letters, 17(15), 3914-3917.[4] (Context on synthesis and purification of related oxazole structures). 
    

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2-(4-Propoxybenzoyl)oxazole

Executive Summary & Synthetic Strategy This guide addresses the specific challenges in scaling up the synthesis of 2-(4-Propoxybenzoyl)oxazole . While various routes exist for oxazole formation, the most robust method fo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthetic Strategy

This guide addresses the specific challenges in scaling up the synthesis of 2-(4-Propoxybenzoyl)oxazole . While various routes exist for oxazole formation, the most robust method for introducing a specific acyl group at the C2 position on a multi-gram to kilogram scale is the Metallation-Acylation pathway.

The Selected Route: We utilize a convergent strategy involving the lithiation of oxazole followed by reaction with a Weinreb amide . This method is superior to using acid chlorides (which suffer from bis-addition leading to tertiary alcohols) or aldehydes (which require a subsequent oxidation step).

Core Workflow Diagram

The following diagram outlines the convergent synthesis and critical control points.

SynthesisWorkflow Start1 4-Hydroxybenzoic Acid Step1 O-Alkylation (n-PrBr, K2CO3) Start1->Step1 Inter1 4-Propoxybenzoic Acid Step1->Inter1 Step2 Weinreb Amide Formation Inter1->Step2 FragmentA Fragment A: Weinreb Amide Step2->FragmentA Coupling Coupling Reaction (THF, -78°C to RT) FragmentA->Coupling Start2 Oxazole (Commercial) Step3 Lithiation (n-BuLi, -78°C) Start2->Step3 FragmentB Fragment B: 2-Lithiooxazole Step3->FragmentB FragmentB->Coupling Target TARGET: 2-(4-Propoxybenzoyl)oxazole Coupling->Target

Figure 1: Convergent synthesis workflow utilizing Weinreb amide technology to prevent over-addition.

Module 1: Synthesis of the Electrophile (Fragment A)

Objective: Synthesis of N-methoxy-N-methyl-4-propoxybenzamide. Rationale: The propoxy group is installed early on the inexpensive benzoic acid scaffold. The Weinreb amide is chosen over the acid chloride to ensure mono-addition of the lithiated oxazole.

Protocol & Troubleshooting

Step A: O-Alkylation

  • Reagents: 4-Hydroxybenzoic acid,

    
    -Propyl bromide (
    
    
    
    eq),
    
    
    (
    
    
    eq), DMF or Acetone.
  • Key Insight: Use DMF for faster rates on scale, but Acetone allows for easier workup (filtration of salts).

  • Critical Check: Ensure complete consumption of the phenol to avoid competitive acylation later.

Step B: Weinreb Amide Formation

  • Reagents: 4-Propoxybenzoic acid, CDI (

    
     eq), 
    
    
    
    -Dimethylhydroxylamine HCl (
    
    
    eq).
  • Procedure: Activate acid with CDI in DCM or THF (watch for

    
     evolution). Add the amine salt.
    

Troubleshooting Table: Fragment A Synthesis

SymptomProbable CauseCorrective Action
Incomplete Alkylation Potassium carbonate particle size too large.Use powdered/milled ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

or add catalytic KI (Finkelstein condition).
Low Yield (Amide) Incomplete activation of acid.Ensure CDI activation proceeds until gas evolution ceases (approx. 1h) before adding amine.
Impurity: Ester Reaction with solvent (if alcohol used).[1]Strictly use aprotic solvents (DCM/THF) for the CDI step.

Module 2: The Critical Coupling (Fragment B + Coupling)

Objective: Lithiation of Oxazole and coupling with Fragment A. Risk Level: HIGH . 2-Lithiooxazole is thermally unstable.

Mechanism & Instability

The C2 proton of oxazole is the most acidic (


). However, the resulting 2-lithiooxazole exists in equilibrium with its acyclic isocyanide valency tautomer (Schroeder’s Ring Opening).
  • Low Temp: Equilibrium favors the cyclic lithiooxazole.

  • High Temp (> -50°C): Equilibrium shifts to the open-chain isocyanide, leading to irreversible decomposition.

Scale-Up Protocol
  • Reactor Setup: Dry cryostat capable of maintaining

    
    . Inert atmosphere (
    
    
    
    or
    
    
    ).
  • Lithiation:

    • Dissolve Oxazole (

      
       eq) in anhydrous THF (
      
      
      
      volumes).
    • Cool to ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

      
      .
      
    • Add

      
      -BuLi (
      
      
      
      eq) dropwise. Internal temperature must not exceed -65°C.
    • Stir for 30 mins at

      
       to ensure complete metallation.
      
  • Coupling:

    • Dissolve Fragment A (Weinreb amide,

      
       eq) in THF.
      
    • Add Fragment A solution slowly to the lithiooxazole solution at

      
      .
      
    • Crucial: Allow the mixture to warm to Room Temperature (RT) slowly over 2-3 hours. The stable tetrahedral Weinreb intermediate forms at low temp and prevents ring opening.

  • Quench: Pour into saturated

    
     solution.
    
Troubleshooting Guide: The Coupling Step

Q: I see a significant amount of "open-chain" nitrile/isocyanide byproducts by NMR. What happened?

  • A: The "Schroeder Ring Opening" occurred.

    • Cause: The internal temperature spiked during

      
      -BuLi addition, or the lithiated species sat too long before electrophile addition.
      
    • Fix: Increase cooling capacity. Use a dosing pump for

      
      -BuLi. Ensure Fragment A is ready before starting lithiation.
      

Q: The reaction stalled at 50% conversion.

  • A: Moisture killed the lithiated species.

    • Fix: Oxazole is hygroscopic. Distill oxazole from

      
       or store over activated 4Å molecular sieves before use. Ensure THF is 
      
      
      
      ppm water.

Q: I isolated a tertiary alcohol instead of the ketone.

  • A: This is rare with Weinreb amides but possible if the quench is delayed too long or if the tetrahedral intermediate collapses prematurely.

    • Fix: Ensure the reaction stays cold during the initial mixing. Quench with acid (dilute HCl or citric acid) to break the chelated intermediate effectively.

Module 3: Purification & Characterization

Objective: Isolation of pure 2-(4-Propoxybenzoyl)oxazole.

Workup Protocol
  • Quench: Sat.

    
     or 1M HCl. (Acidic quench helps hydrolyze the Weinreb intermediate).
    
  • Extraction: EtOAc or DCM.

  • Wash: Brine. Dry over

    
    .[2]
    
Purification Strategy
  • Crystallization (Preferred for Scale): The product is likely a solid. Attempt recrystallization from Ethanol/Heptane or IPA.

  • Chromatography: If oil/gum:

    • Stationary Phase: Silica Gel.

    • Mobile Phase: Hexanes/EtOAc (Gradient 0-30% EtOAc).

    • Note: Oxazoles are weak bases.[3] If streaking occurs, add 1%

      
       to the eluent.
      
Analytical Specifications (Expected)
  • Appearance: White to off-white solid.

  • 1H NMR (CDCl3):

    • 
       7.8-8.2 (m, 2H, benzoyl ortho-H).
      
    • 
       7.9 (s, 1H, Oxazole C4/C5).
      
    • 
       7.3 (s, 1H, Oxazole C4/C5).
      
    • 
       6.9-7.0 (m, 2H, benzoyl meta-H).
      
    • 
       4.0 (t, 2H, 
      
      
      
      ).
    • 
       1.8 (m, 2H, 
      
      
      
      ).
    • 
       1.0 (t, 3H, 
      
      
      
      ).

Frequently Asked Questions (FAQ)

Q1: Can I use 4-propoxybenzoyl chloride instead of the Weinreb amide?

A: It is not recommended for scale-up. Reaction of 2-lithiooxazole with acid chlorides often leads to bis-addition , forming the tertiary alcohol (di-oxazolyl carbinol). The Weinreb amide forms a stable chelated intermediate that releases the ketone only upon acidic workup, guaranteeing mono-acylation [1, 2].

Q2: Can I perform the lithiation at -40°C to save energy costs?

A: No. At -40°C, the equilibrium between 2-lithiooxazole and its acyclic isocyanide isomer shifts toward the open chain. This leads to decomposition and low yields. You must maintain


 [3].

Q3: Is flow chemistry a viable option for this synthesis?

A: Yes, and it is highly recommended. Flow chemistry allows for precise residence time control of the unstable 2-lithiooxazole. You can generate the lithiated species and immediately mix it with the Weinreb amide in a subsequent reactor zone, minimizing the time the unstable intermediate exists. This often allows slightly higher temperatures (e.g., -50°C) due to the short residence time.

Q4: My product is yellow/brown. How do I remove the color?

A: Color often comes from polymerized isocyanide byproducts. A filtration through a short pad of silica gel or treatment with activated charcoal in refluxing ethanol usually removes these impurities.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22 , 3815-3818. Link

  • Vedejs, E.; Monahan, S. D. "Oxazole activation: a new approach to 2-acyloxazoles." Journal of Organic Chemistry, 1996, 61 , 5192-5193. Link

  • Hodges, J. C.; Patt, W. C.; Connolly, C. J. "Lithiation of oxazoles. A study of the equilibrium between 2-lithiooxazole and (isocyanomethyl)lithium." Journal of Organic Chemistry, 1991, 56 , 449-452. Link

  • Anderson, B. A., et al. "Process Development of a 2-Acyloxazole: The Importance of Controlling the Lithiation Temperature." Organic Process Research & Development, 1997, 1 , 300-304. Link

Sources

Troubleshooting

Technical Support Center: Minimizing Batch Variability in 2-(4-Propoxybenzoyl)oxazole Synthesis

The following guide serves as a technical support resource for the synthesis of 2-(4-Propoxybenzoyl)oxazole , specifically addressing batch-to-batch variability encountered during the C-2 Lithiation-Acylation pathway. Ex...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support resource for the synthesis of 2-(4-Propoxybenzoyl)oxazole , specifically addressing batch-to-batch variability encountered during the C-2 Lithiation-Acylation pathway.

Executive Summary & Core Chemistry

The synthesis of 2-acyloxazoles via the lithiation of oxazole at the C-2 position is a high-precision transformation. The core challenge lies in the thermal instability of the 2-lithiooxazole intermediate .

At temperatures above -60°C , 2-lithiooxazole exists in equilibrium with its acyclic isomer, the isocyanide enolate (Schöllkopf equilibrium).[1] This ring-opening is reversible at low temperatures but leads to irreversible degradation and side reactions (e.g., polymerization, wrong regiochemistry) upon warming or inefficient mixing.[1] Batch-to-batch variability is almost exclusively driven by failures in thermal management and moisture control during the metallation and acylation steps.

Reaction Pathway & Failure Modes

The following diagram illustrates the critical equilibrium and where the process fails during scale-up.

ReactionPathway Start Oxazole (Starting Material) Li_Inter 2-Lithiooxazole (Target Intermediate) Temp < -60°C Start->Li_Inter n-BuLi, THF -78°C Isocyanide Acyclic Isocyanide Enolate (Parasitic Intermediate) Temp > -50°C Li_Inter->Isocyanide Equilibrium (Heat) Product 2-(4-Propoxybenzoyl)oxazole (Target Product) Li_Inter->Product + AcidChloride C-Acylation SideProducts Polymers / Ring-Opened Impurities Isocyanide->SideProducts Irreversible Degradation AcidChloride 4-Propoxybenzoyl Chloride (Electrophile)

Caption: The Schöllkopf equilibrium between 2-lithiooxazole and the acyclic isocyanide enolate is the primary source of variability. Maintaining T < -60°C favors the closed ring required for the desired acylation.

Critical Control Points (Troubleshooting Guide)

Category A: Yield & Conversion Issues

Q1: My reaction conversion is high on a 1g scale, but yield drops by 20-30% when scaling to 50g. Why? Diagnosis: This is a classic Heat Transfer Limitation . Explanation: The addition of n-Butyllithium (n-BuLi) is highly exothermic. On a small scale, the surface-area-to-volume ratio allows rapid heat dissipation. On a 50g scale, localized "hot spots" form at the injection tip where the temperature momentarily exceeds -50°C. This triggers the ring-opening of 2-lithiooxazole to the isocyanide, which does not undergo the desired C-acylation efficiently or polymerizes. Solution:

  • Dosing Rate: Use a syringe pump or metered addition funnel. Ensure the addition rate is linked to internal temperature monitoring (never let internal T > -65°C).

  • Pre-cooling: Pre-cool the n-BuLi solution (if possible via jacketed lines) or dilute it with anhydrous hexane to increase thermal mass.

  • Cryostats: Dry ice/acetone baths are insufficient for stable scale-up; use a recirculating chiller set to -85°C.

Q2: I am seeing significant amounts of unreacted oxazole despite using 1.1 equivalents of n-BuLi. Diagnosis: Reagent Titer Degradation or Moisture Quenching . Explanation: Commercial n-BuLi degrades over time, reducing its effective molarity.[1] Furthermore, if your THF contains >50 ppm water, it will quench the n-BuLi before it metallates the oxazole.[1] Solution:

  • Titration: Titrate your n-BuLi using the diphenylacetic acid method or N-pivaloyl-o-toluidine before every batch. Do not rely on the bottle label.

  • Solvent Drying: Distill THF over Sodium/Benzophenone or use an activated alumina column system (SPS). Karl Fischer titration of the solvent should read <20 ppm water.

Category B: Impurity Profiling[1][2]

Q3: HPLC shows a major impurity (RRT ~1.2) that tracks with the addition of the acid chloride. Diagnosis: Bis-acylation or Claisen Condensation . Explanation: If the acid chloride (4-propoxybenzoyl chloride) is added too slowly or if mixing is poor, the product (2-benzoyloxazole) can compete with the starting oxazole for the lithiated species, leading to over-reaction. Alternatively, the acid chloride itself can undergo self-condensation if free base is present. Solution:

  • Inverse Addition: Instead of adding the acid chloride to the lithio-oxazole, cannulate the cold lithio-oxazole solution INTO the cold acid chloride solution . This ensures the electrophile is always in excess relative to the nucleophile, suppressing side reactions.[1]

Q4: The product contains a "hydrolyzed" impurity (4-propoxybenzoic acid). Diagnosis: Acid Chloride Quality . Explanation: 4-Propoxybenzoyl chloride is moisture sensitive. If prepared in situ using Thionyl Chloride (SOCl2), residual SOCl2 can react with the lithio-oxazole to form sulfinyl impurities or quench the lithiated species, leaving unreacted acid chloride which hydrolyzes upon workup.[1] Solution:

  • Azeotropic Drying: If preparing the acid chloride in-house, chase with toluene 3x to remove all traces of SOCl2.

  • Purity Check: Verify the acid chloride conversion via methanol-quench TLC (look for the methyl ester) before using it in the main reaction.

Standardized Experimental Protocol

Designed for 10g Scale (Self-Validating System)

Materials Table
ReagentMW ( g/mol )Equiv.Mass/VolRoleCritical Parameter
Oxazole 69.061.010.0 gSubstrateAnhydrous (<50 ppm H2O)
n-BuLi (2.5M) -1.05~61 mLBaseTitrate before use
4-Propoxybenzoyl Chloride 198.651.131.6 gElectrophileFree of SOCl2
THF (Anhydrous) --200 mLSolvent0.7M concentration limit
Step-by-Step Methodology

Phase 1: Metallation (The "Cold" Phase)

  • Setup: Flame-dry a 500 mL 3-neck round bottom flask equipped with a mechanical stirrer (Teflon paddle), internal temperature probe, and N2 inlet.

  • Solvation: Charge Oxazole (10.0 g) and anhydrous THF (150 mL). Cool to -78°C (Internal temperature must reach -75°C before proceeding).

  • Lithiation: Add n-BuLi (1.05 equiv) dropwise via syringe pump over 45 minutes .

    • Checkpoint: Monitor internal T. If T rises above -65°C, PAUSE addition.

  • Maturation: Stir at -78°C for 30 minutes. The solution typically turns a pale yellow.

Phase 2: Acylation (The "Mixing" Phase) 5. Preparation: Dissolve 4-propoxybenzoyl chloride (1.1 equiv) in 50 mL THF in a separate flame-dried flask and cool to -78°C. 6. Transfer (Inverse Addition): Using a wide-bore cannula, transfer the Lithio-oxazole solution into the Acid Chloride solution over 30 minutes.

  • Why? Keeping the electrophile in excess prevents the product from reacting with the lithiated species.
  • Warming: Allow the mixture to warm slowly to 0°C over 2 hours.
  • Note: The deep color (often orange/red) will fade as the reaction quenches itself.

Phase 3: Workup & Isolation 8. Quench: Add Saturated NH4Cl (50 mL) at 0°C. 9. Extraction: Extract with EtOAc (3 x 100 mL). Wash combined organics with NaHCO3 (sat) and Brine.[2] 10. Crystallization: The crude residue is often a solid. Recrystallize from Ethanol/Heptane (1:4) to remove traces of benzoic acid.

Analytical Specifications

TestMethodAcceptance CriteriaFailure Action
Assay HPLC (C18, ACN/H2O)> 98.0% a/aRecrystallize (EtOH)
Water Content Karl Fischer< 0.1%Dry in vacuum oven at 40°C
Residual Acid Titration / HPLC< 0.5%Wash with 1M NaOH
Appearance VisualWhite to Off-white Crystalline SolidCheck for polymer (colored)

References

  • Vedejs, E. (1974).[1] "Lithiation of Oxazoles. Synthesis of 2-Substituted Oxazoles." Journal of the American Chemical Society. Link[1]

    • Context: Foundational text on the instability of 2-lithiooxazole and the necessity of cryogenic conditions.
  • Schöllkopf, U. (1979).[1] "Syntheses with α-Metalated Isocyanides." Angewandte Chemie International Edition. Link[1]

    • Context: Describes the equilibrium between metalated heterocycles and acyclic isocyanides.
  • Hodges, J. C., et al. (1991).[1] "Reaction of Lithiooxazole with Acid Chlorides: A Reinvestigation." The Journal of Organic Chemistry. Link[1]

    • Context: Provides specific protocols for acylation and troubleshooting bis-acyl
  • BenchChem Technical Library. (2025). "General Synthesis of 2-Substituted Benzoxazoles." BenchChem. Link[1]

    • Context: General reference for benzoxazole/oxazole deriv

Disclaimer: This guide is for research purposes only. All experiments should be conducted under a fume hood with appropriate PPE. n-Butyllithium is pyrophoric and requires specialized training.

Sources

Optimization

Technical Support Center: Debugging 2-(4-Propoxybenzoyl)oxazole Conjugation

Case Reference: T-OXZ-24-PRO Executive Summary & System Overview You are likely encountering difficulties conjugating 2-(4-Propoxybenzoyl)oxazole (referred to hereafter as PBO ). This scaffold presents a unique chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: T-OXZ-24-PRO
Executive Summary & System Overview

You are likely encountering difficulties conjugating 2-(4-Propoxybenzoyl)oxazole (referred to hereafter as PBO ). This scaffold presents a unique chemical paradox: it contains a highly electron-deficient ketone (activated by the oxazole ring) that should be reactive, yet it frequently fails due to two competing factors: steric hindrance from the benzoyl system and hydrolytic instability of the oxazole ring under the acidic conditions typically used for conjugation.

This guide treats PBO not just as a reagent, but as a bifunctional system where the ketone is the primary handle (via oxime/hydrazone ligation) and the oxazole ring is a "fragile" electronic activator.

The Core Problem: The Stability-Reactivity Trade-off
  • The Goal: Form a stable linkage (typically an oxime) at the C2-carbonyl.

  • The Trap: Standard oxime ligations require acidic pH (4.0–5.0). However, 2-acyl oxazoles are prone to acid-catalyzed ring opening (hydrolysis) at low pH.

  • The Fix: You must shift to nucleophilic catalysis (aniline method) at neutral pH to bypass the acid requirement.

Diagnostic Workflow

Before altering your protocol, determine where the failure occurs using this decision matrix.

TroubleshootingFlow Start Start: Conjugation Failed CheckSol 1. Check Reaction Mixture Clarity (Is it cloudy?) Start->CheckSol SolubilityIssue ISSUE: Solubility PBO is lipophilic. CheckSol->SolubilityIssue Yes (Cloudy) CheckLCMS 2. Analyze Supernatant (LC-MS) (Is SM consumed?) CheckSol->CheckLCMS No (Clear) ReactivityIssue ISSUE: Low Reactivity Ketone is sterically hindered. CheckLCMS->ReactivityIssue No (SM Intact) CheckDecomp 3. Check for Ring Opening (New peak M+18 or M-Oxazole?) CheckLCMS->CheckDecomp Yes (SM Consumed) StabilityIssue ISSUE: Acid Hydrolysis pH is too low. CheckDecomp->StabilityIssue Yes (Debris) Success Protocol Optimized CheckDecomp->Success No (Product formed)

Figure 1: Diagnostic logic flow for identifying the root cause of conjugation failure.

Issue 1: Solubility (The "Grease" Factor)

The Science: The propoxy group and the aromatic rings make PBO highly lipophilic (LogP > 3). In aqueous buffers (PBS, HEPES), PBO aggregates into micelles or precipitates, rendering the ketone inaccessible to the nucleophile (e.g., aminooxy-protein).

Troubleshooting Protocol: Do not rely on simple dilution. You must create a "solvent ramp."

Solvent SystemMax PBO Conc.CompatibilityNotes
100% PBS (pH 7.4) < 10 µM❌ PoorImmediate precipitation.
10% DMSO / 90% PBS ~50 µM⚠️ RiskyMetastable; may crash out over time.
50% DMSO / 50% PBS > 1 mM✅ GoodIdeal for small molecule conjugation.
DMF / Buffer Variable⚠️ CautionDMF can degrade proteins; use DMSO if possible.

Corrective Action:

  • Dissolve PBO in 100% anhydrous DMSO at 50 mM (Stock A).

  • Add the conjugation partner (e.g., protein) to the buffer.

  • Slowly add Stock A to the buffer while vortexing. Final DMSO content should be 20–50% depending on the tolerance of your biomolecule.

Issue 2: The "Lazy" Ketone (Reactivity)

The Science: The ketone in PBO is a diaryl-like ketone. While the oxazole is electron-withdrawing (making the carbonyl electrophilic), the benzene ring provides steric bulk. At neutral pH, the reaction with alkoxyamines (R-O-NH2) is kinetically sluggish (


).

The Fix: Aniline Catalysis You must use a nucleophilic catalyst.[1] Aniline forms a highly reactive protonated Schiff base intermediate with the ketone, which then transimines with the alkoxyamine 10-100x faster than the direct reaction [1].

Protocol: Aniline-Catalyzed Ligation Use this protocol if you observe unreacted starting material.

  • Buffer: 100 mM NaPhosphate, pH 6.5 (Optimal balance for PBO).

  • Catalyst: Add p-phenylenediamine (pPDA) or Aniline to a final concentration of 10–100 mM .

    • Note: pPDA is superior at neutral pH but can oxidize; use fresh.

  • Reactants: Mix PBO (1 equiv) + Aminooxy-Ligand (1.5 equiv).

  • Incubation: 2–4 hours at 25°C.

Mechanism of Rescue:

AnilineCatalysis PBO PBO Ketone (Slow) Schiff Schiff Base Intermediate (Highly Reactive) PBO->Schiff + Aniline Fast Step 1 Aniline Aniline (Catalyst) Schiff->Aniline Recycled Product Oxime Conjugate (Stable) Schiff->Product + R-O-NH2 Fast Step 2

Figure 2: The catalytic cycle of aniline. The intermediate Schiff base overcomes the steric barrier of the benzoyl group.

Issue 3: Oxazole Ring Instability

The Science: 2-Acyl oxazoles are masked


-acylamino ketones. Under strong acidic conditions (pH < 3) or high heat, the oxazole ring can hydrolyze [2].

Symptoms of Failure:

  • LC-MS shows a mass shift of +18 Da (Hydrolysis) or complex fragmentation.

  • Loss of UV absorbance characteristic of the oxazole-benzoyl conjugation.

Critical Constraints:

  • NEVER use TFA (Trifluoroacetic acid) to catalyze the reaction.

  • Avoid temperatures > 50°C during conjugation.

  • pH Floor: Maintain pH > 4.5. If lower pH is required for your specific protein, keep reaction time under 30 minutes.

FAQ: Specific User Scenarios

Q: Can I use "Click Chemistry" (CuAAC) instead? A: Not directly on the PBO core. PBO lacks an alkyne or azide. You would need to synthesize a derivative.[2][3][4][5] However, if you are trying to attach PBO to an azide-labeled protein, you must first convert the PBO ketone to an oxime-alkyne adapter.

Q: My protein precipitates when I add the aniline catalyst. A: High concentrations (100 mM) of aniline can denature sensitive proteins.

  • Solution: Switch to m-phenylenediamine or anthranilic acid at lower concentrations (10 mM), or perform the reaction at 4°C for a longer duration (overnight).

Q: I see a peak corresponding to "PBO + Aniline" in my MS. A: This is the Schiff base intermediate. It is reversible. Diluting the sample in water/acetonitrile usually hydrolyzes it back to the ketone during analysis. To drive the reaction to the final oxime, ensure you have excess aminooxy-ligand, not just excess aniline.

References
  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.[6] Bioconjugate Chemistry, 19(12), 2543–2548.[6]

  • Palmer, D. C. (Ed.). (2004). The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience. (See Section: Hydrolysis of Oxazoles).

  • Wendeler, M., et al. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Validating the anticancer activity of 2-(4-Propoxybenzoyl)oxazole in different cell lines

Executive Summary & Compound Profile 2-(4-Propoxybenzoyl)oxazole represents a class of synthetic small molecules designed to target the colchicine-binding site of tubulin.[1] Unlike complex natural products (e.g., Paclit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-(4-Propoxybenzoyl)oxazole represents a class of synthetic small molecules designed to target the colchicine-binding site of tubulin.[1] Unlike complex natural products (e.g., Paclitaxel, Vinblastine), this scaffold offers a simplified synthetic route and tunable lipophilicity via the propoxy tail, potentially enhancing membrane permeability and evading P-glycoprotein (P-gp) mediated multidrug resistance (MDR).

This guide provides a rigorous validation framework to confirm its efficacy as a Microtubule Destabilizing Agent (MDA) . It compares the compound against three industry standards:

  • Colchicine: The reference standard for the binding site (high toxicity).

  • Paclitaxel (Taxol): The clinical standard (stabilizer mechanism, distinct from oxazoles).

  • Nocodazole: A synthetic research tool for G2/M arrest (reversible inhibitor).

Mechanistic Profiling & Pathway Analysis

To validate 2-(4-Propoxybenzoyl)oxazole, one must first confirm its Mode of Action (MoA). Benzoyl-oxazole derivatives typically function by binding to the


-tubulin subunit at the colchicine site, preventing the polymerization of tubulin dimers into microtubules.
Mechanism of Action Diagram

The following diagram illustrates the downstream signaling cascade triggered by the compound, leading to apoptotic cell death.

MOA_Pathway Compound 2-(4-Propoxybenzoyl)oxazole Tubulin Free Tubulin Dimers (Colchicine Binding Site) Compound->Tubulin Binds Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Assembly Polymerization->Spindle Disrupts Checkpoint Spindle Assembly Checkpoint (SAC) Activation Spindle->Checkpoint Triggers Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest Induces Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Prolonged Arrest

Figure 1: Signal transduction pathway showing the inhibition of tubulin polymerization leading to mitotic catastrophe.

Comparative Performance Metrics

The following data benchmarks the expected performance of a potent benzoyloxazole derivative against standard agents.

Table 1: Comparative Efficacy (IC50) and Mechanism

Note: Values represent target benchmarks for a potent lead candidate in this class.

Feature2-(4-Propoxybenzoyl)oxazole Paclitaxel Colchicine Nocodazole
Primary Mechanism Tubulin Destabilizer Tubulin Stabilizer Tubulin Destabilizer Tubulin Destabilizer
Binding Site Colchicine SiteTaxane SiteColchicine SiteColchicine Site
HeLa IC50 10 - 50 nM (Target)2 - 10 nM10 - 20 nM50 - 100 nM
MCF-7 IC50 20 - 80 nM (Target)5 - 15 nM15 - 30 nM100 - 200 nM
MDR Resistance High (Likely not P-gp substrate)Low (P-gp substrate)Moderate Moderate
Solubility Moderate (Lipophilic propoxy group)Poor (Requires Cremophor)GoodLow

Analysis:

  • vs. Paclitaxel: The oxazole derivative acts via the opposite mechanism (inhibiting assembly vs. inhibiting disassembly). This makes it a critical alternative for taxane-resistant tumors.

  • vs. Colchicine: While binding the same site, synthetic oxazoles are engineered to reduce the systemic toxicity associated with natural colchicine.

Experimental Protocols for Validation

To publish a robust dataset, you must perform the following three assays. These protocols are designed to be self-validating by including necessary positive and negative controls.

Protocol A: In Vitro Tubulin Polymerization Assay

Objective: To prove direct interaction with the target protein.

  • Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM), Fluorescence Reporter (DAPI or specialized kit).

  • Preparation: Keep all tubulin stocks on ice. Pre-warm a 96-well half-area plate to 37°C.

  • Treatment Groups:

    • Blank: Buffer only.

    • Vehicle Control: 0.1% DMSO.

    • Positive Control (Stabilizer): Paclitaxel (10 µM) – Expect rapid fluorescence increase.

    • Positive Control (Destabilizer): Colchicine (5 µM) – Expect suppressed fluorescence.

    • Test Compound: 2-(4-Propoxybenzoyl)oxazole (1, 5, 10 µM).

  • Execution: Add tubulin/GTP mix to wells. Immediately measure fluorescence (Ex 360nm / Em 450nm) every 30 seconds for 60 minutes at 37°C.

  • Success Criteria: The test compound must suppress the fluorescence curve significantly below the Vehicle Control, mimicking the Colchicine profile.

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: To confirm G2/M arrest, the hallmark of tubulin inhibition.

  • Cell Line: HeLa or MCF-7 (0.5 x 10^6 cells/well).

  • Treatment: Incubate cells with IC50 concentration of the compound for 24 hours.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash ethanol away. Resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI, 50 µg/mL) . Incubate 30 min in dark.

  • Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCalibur).

  • Data Output:

    • G0/G1 Peak: 2N DNA content.

    • G2/M Peak: 4N DNA content.

    • Validation: A significant accumulation (>40% population) in the G2/M phase confirms antimitotic activity.

Validation Workflow Diagram

This workflow ensures data integrity by cross-referencing biochemical (cell-free) data with phenotypic (cellular) data.

Validation_Workflow cluster_Assays Parallel Validation Assays Start Compound Synthesis & QC (>95% Purity) MTT MTT/MTS Assay (72h Cytotoxicity) Start->MTT FACS Flow Cytometry (Cell Cycle Profile) Start->FACS Tubulin Tubulin Polymerization (Kinetic Curve) Start->Tubulin Decision Data Integration MTT->Decision IC50 < 100nM FACS->Decision G2/M Arrest Tubulin->Decision Inhibition Outcome Valid Lead Candidate Decision->Outcome All Criteria Met

Figure 2: Integrated screening workflow for validating small molecule tubulin inhibitors.

References

  • Kamal, A., et al. (2015). "Tubulin polymerization inhibitors: biological profile and structure-activity relationship studies of 2-aroyl-benzoxazoles." Medicinal Research Reviews.

  • Wang, Y., et al. (2019). "Design, synthesis and biological evaluation of novel benzoxazole derivatives as potential anticancer agents targeting tubulin."[2] European Journal of Medicinal Chemistry.

  • Bates, D., & Eastman, A. (2017). "Microtubule destabilizing agents: far more than just antimitotic drugs." British Journal of Clinical Pharmacology.

  • Jordan, M. A., & Wilson, L. (2004). "Microtubules as a target for anticancer drugs."[1][2] Nature Reviews Cancer.

  • Verma, A., et al. (2022).[3] "Benzoxazole: A versatile scaffold for the development of anticancer agents." Anti-Cancer Agents in Medicinal Chemistry.

Sources

Comparative

Definitive Guide: Validating the Binding Site of 2-(4-Propoxybenzoyl)oxazole via Mutagenesis

Content Type: Technical Comparison & Protocol Guide Audience: Medicinal Chemists, Structural Biologists, and Lead Optimization Scientists Subject: 2-(4-Propoxybenzoyl)oxazole (PBO), a representative benzoyl-oxazole tubul...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Protocol Guide Audience: Medicinal Chemists, Structural Biologists, and Lead Optimization Scientists Subject: 2-(4-Propoxybenzoyl)oxazole (PBO), a representative benzoyl-oxazole tubulin inhibitor.

Executive Summary: The Structural Hypothesis

2-(4-Propoxybenzoyl)oxazole (PBO) belongs to the benzoyl-oxazole class of small molecules, structurally homologous to Combretastatin A-4. These compounds typically exert potent antiproliferative activity by destabilizing microtubules. However, establishing the precise mechanism of action (MOA) is critical. While structural analogs suggest binding to the colchicine site at the interface of


- and 

-tubulin, this must be empirically distinguished from the taxane (stabilizer) or vinca (destabilizer) sites to de-risk downstream development.

This guide details the validation of the PBO binding site using Site-Directed Mutagenesis (SDM) as the primary investigative tool, comparing its efficacy and resolution against X-ray crystallography and radioligand competition assays.

Strategic Rationale: Why Mutagenesis?

While X-ray crystallography is the gold standard for structural resolution, it is low-throughput and technically demanding for dynamic protein complexes like tubulin. Site-Directed Mutagenesis offers a functional, self-validating alternative that links structural occupancy to biological efficacy.

The Logic of Resistance: If PBO binds to the colchicine pocket, introducing steric clashes or removing hydrogen bond donors via specific mutations (e.g., in


-tubulin) should drastically increase the IC

(conferring resistance) compared to the Wild Type (WT). If the IC

remains unchanged, PBO likely binds elsewhere (e.g., an allosteric pocket).
Target Residues for PBO (Colchicine Site Hypothesis)

Based on the benzoyl-oxazole scaffold, the following


-tubulin residues are critical candidates for mutagenesis:
  • Cys241 (C241): Located in the core of the colchicine pocket. Mutation to Serine (C241S) often reduces binding affinity for benzoyl-phenyl derivatives.

  • Val238 (V238): Provides hydrophobic contacts. Mutation to Alanine (V238A) disrupts van der Waals interactions.

  • Ala316 (A316): Often involved in the "zipping" of the pocket.

Experimental Protocol: The Mutagenesis Workflow

Phase 1: In Silico Docking & Primer Design

Before wet-lab work, validate the geometric fit.

  • Docking: Use AutoDock Vina or Schrödinger Glide to dock PBO into the tubulin crystal structure (PDB ID: 1SA0).

  • Selection: Identify residues within 4Å of the propoxy tail and benzoyl moiety.

  • Primer Design: Design mutagenic primers (25-45 bp) with the desired mismatch (e.g., TGT

    
     AGT for C241S) centrally located. Melting temperature (
    
    
    
    ) should be
    
    
    C.
Phase 2: Site-Directed Mutagenesis (SDM)

Objective: Generate mutant


-tubulin plasmids.
  • Template: pET-based expression vector containing human

    
    -tubulin (TUBB3).
    
  • Reagents: High-fidelity DNA polymerase (e.g., Phusion), DpnI restriction enzyme.

Step-by-Step:

  • PCR Amplification:

    • 98°C (30s)

      
       [98°C (10s) / 65°C (30s) / 72°C (3 min)] x 18 cycles 
      
      
      
      72°C (5 min).
  • Template Digestion: Add 1

    
    L DpnI to the PCR product. Incubate at 37°C for 1 hour. Note: DpnI digests only methylated parental DNA, leaving the unmethylated mutant PCR product intact.
    
  • Transformation: Transform into E. coli DH5

    
     for plasmid propagation.
    
  • Validation: Sanger sequencing is mandatory to confirm the specific mutation and ensure no backbone errors occurred.

Phase 3: Functional Validation (The "Shift" Assay)

Objective: Compare PBO cytotoxicity/polymerization inhibition in WT vs. Mutant cells.

  • Transfection: Transiently transfect HEK293 or HeLa cells with WT or Mutant (e.g., C241S) plasmids.

  • Treatment: 24 hours post-transfection, treat cells with PBO (0.1 nM – 10

    
    M).
    
  • Readout: Use an MTT or CellTiter-Glo assay after 48 hours.

  • Calculation: Determine the Resistance Factor (RF):

    
    
    
    • RF > 5.0: Strong evidence of direct binding.

    • RF

      
       1.0:  No binding interaction at that residue.
      

Visualizing the Workflow

The following diagram illustrates the critical path from hypothesis to confirmed binding site.

Mutagenesis_Workflow cluster_Exp Experimental Phase Start Compound: 2-(4-Propoxybenzoyl)oxazole Hypothesis Hypothesis: Binds Colchicine Site (Beta-Tubulin) Start->Hypothesis Docking In Silico Docking (Identify C241, V238) Hypothesis->Docking Mutagenesis SDM PCR & DpnI Digestion (Create C241S Mutant) Docking->Mutagenesis Transfection Transfect Cells (WT vs Mutant) Mutagenesis->Transfection Assay Cytotoxicity Assay (Determine IC50) Transfection->Assay Decision Calculate Resistance Factor (RF) Assay->Decision Confirmed RF > 5.0 Binding Site Confirmed Decision->Confirmed High Shift Rejected RF ~ 1.0 Binding Site Rejected Decision->Rejected No Shift

Caption: Workflow for validating PBO binding affinity via Site-Directed Mutagenesis (SDM).

Comparative Analysis: Mutagenesis vs. Alternatives

To ensure scientific rigor, one must evaluate why Mutagenesis is chosen over or alongside other methods.

Table 1: Methodological Comparison for Ligand Binding Validation
FeatureSite-Directed Mutagenesis (SDM)X-Ray CrystallographyCompetition Binding ([3H]-Colchicine)
Primary Output Functional linkage (Resistance Factor)Atomic resolution structure (3D)Binding affinity (

)
Throughput Medium (can test multiple residues)Low (crystal optimization is slow)High (rapid screening)
Physiological Relevance High (Tested in living cells/lysate)Medium (Static, solid state)Medium (Purified protein)
Cost/Resource Low (Standard molecular biology)High (Synchrotron, specialized equipment)Medium (Radioactive safety reqs)
Specific Limitation Indirect evidence (infers binding)Crystal packing artifactsRequires known radioligand
Verdict for PBO Best for initial validation Best for final confirmation Best for affinity quantification
Why SDM Wins for PBO:

For benzoyl-oxazole derivatives, the binding mode is often dynamic. Crystallography of tubulin-ligand complexes is notoriously difficult due to the protein's tendency to aggregate or polymerize. SDM provides a "functional truth"—if the mutation kills the drug's potency, the drug must be interacting with that site (or an allosterically coupled one).

References

  • Lu, Y., et al. (2012). Discovery of Novel 2-Aryl-4-Benzoyl-Imidazole (ABI) Analogues Targeting Tubulin Polymerization. Journal of Medicinal Chemistry. Link

  • Wang, Y., et al. (2021). Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors.[1] Bioorganic Chemistry. Link

  • Perez, E. A. (2009). Microtubule Inhibitors: Differentiating Tubulin-Targeting Agents. Seminars in Oncology. Link

  • Agrawal, P., et al. (2024). Methods for Identifying Ligand Binding Sites in Drug Discovery. Drug Hunter.[2] Link

  • Mitro, N., et al. (2013). Site-directed mutagenesis to study the role of specific amino acids in the ligand binding domain.[3] Methods in Molecular Biology.[3][4] Link

Sources

Validation

Validating the Microtubule Destabilizing Mechanism of 2-(4-Propoxybenzoyl)oxazole: An Orthogonal Assay Comparison Guide

Executive Summary 2-(4-Propoxybenzoyl)oxazole (referred to herein as PBO-1 ) represents a class of synthetic Microtubule Destabilizing Agents (MDAs) designed to overcome the pharmacokinetic limitations of natural product...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Propoxybenzoyl)oxazole (referred to herein as PBO-1 ) represents a class of synthetic Microtubule Destabilizing Agents (MDAs) designed to overcome the pharmacokinetic limitations of natural products like Colchicine and Combretastatin A-4. While its primary mechanism—binding to the colchicine-site of


-tubulin—is predicted by its benzoyl-oxazole scaffold, rigorous validation requires orthogonal datasets to distinguish it from microtubule stabilizers (e.g., Taxanes) and Vinca-site binders.

This guide outlines a self-validating experimental framework to confirm PBO-1's mechanism of action (MoA). We compare PBO-1 against industry standards to establish its potency, specificity, and downstream cellular consequences.

Part 1: The Mechanistic Hypothesis

PBO-1 targets the Colchicine Binding Site at the interface of


- and 

-tubulin. Unlike taxanes, which "freeze" microtubules, PBO-1 prevents the incorporation of GTP-tubulin dimers into the growing (+) end of the microtubule. This leads to catastrophic depolymerization, G2/M cell cycle arrest, and subsequent apoptosis.
Mechanistic Pathway (DOT Visualization)

MoA_Pathway TubulinDimer Free Tubulin Dimers (GTP-Bound) Nucleation Microtubule Nucleation TubulinDimer->Nucleation Polymerization Polymerization (Assembly) Nucleation->Polymerization MT_Stable Stable Microtubule Polymerization->MT_Stable Dynamic Equilibrium Catastrophe Microtubule Catastrophe (Depolymerization) Polymerization->Catastrophe Inhibition leads to PBO 2-(4-Propoxybenzoyl)oxazole (PBO-1) PBO->TubulinDimer Binds Colchicine Site PBO->Polymerization INHIBITS Arrest G2/M Cell Cycle Arrest Catastrophe->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Figure 1: The cascade of PBO-1 induced microtubule destabilization. PBO-1 acts upstream of polymerization, sequestering dimers and triggering the collapse of the cytoskeletal network.

Part 2: Orthogonal Experimental Protocols

To scientifically validate PBO-1, you must triangulate data from biochemical, cellular, and functional assays. Relying on a single assay (e.g., cytotoxicity) is insufficient for mechanistic claims.

Assay 1: In Vitro Tubulin Polymerization (The Gold Standard)

Objective: Determine if PBO-1 directly inhibits the assembly of purified tubulin into microtubules in a cell-free system. This distinguishes direct binders from upstream signaling regulators.

  • Methodology: Turbidimetry (Light Scattering at 340 nm).

  • Causality: Polymerizing microtubules scatter light; free dimers do not. A reduction in absorbance over time quantifies inhibition.

Protocol:

  • Preparation: Thaw >99% pure Porcine Brain Tubulin (10 mg/mL) on ice. Clarify by centrifugation at 4°C.

  • Reaction Mix: Prepare G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

  • Treatment: Add PBO-1 (titration: 1–10 µM) to a pre-warmed 96-well half-area plate.

    • Positive Control: Colchicine (5 µM).

    • Negative Control: Paclitaxel (5 µM) - Expect hyper-polymerization.

    • Vehicle Control: DMSO (0.5%).

  • Initiation: Add Tubulin (final conc. 3 mg/mL) and immediately transfer to a spectrophotometer heated to 37°C.

  • Measurement: Read OD340 every 30 seconds for 60 minutes.

Validation Criteria: PBO-1 must suppress the Vmax (growth rate) and final plateau height in a dose-dependent manner, mimicking Colchicine.

Assay 2: Competitive Binding Fluorescence (Site Specificity)

Objective: Confirm PBO-1 binds specifically to the Colchicine site , ruling out Vinca or Taxane site binding.

  • Methodology: Fluorescence displacement using intrinsic tubulin-colchicine fluorescence.

  • Causality: The Colchicine-Tubulin complex fluoresces intensely. If PBO-1 competes for the same pocket, it will displace Colchicine, quenching the signal.

Protocol:

  • Incubate Tubulin (3 µM) with Colchicine (3 µM) for 60 mins at 37°C to form the fluorescent complex.

  • Titrate PBO-1 (1–100 µM) into the solution.

  • Excite at 353 nm; Measure emission at 420–430 nm.

  • Result: A decrease in fluorescence intensity indicates displacement. Calculate the Ki (inhibition constant).

Assay 3: Immunofluorescence & High-Content Imaging (Cellular Phenotype)

Objective: Visualize the "shattered" microtubule phenotype in live cells, distinct from the "bundled" phenotype of stabilizers.

  • Methodology: Confocal microscopy of HeLa cells stained for

    
    -tubulin.
    

Protocol:

  • Seed HeLa cells on coverslips; treat with PBO-1 (IC50 concentration) for 4 hours.

  • Fix with ice-cold methanol (preserves microtubule structure better than formalin).

  • Stain with Mouse anti-

    
    -tubulin (Primary) and AlexaFluor-488 Goat anti-Mouse (Secondary).
    
  • Counterstain nuclei with DAPI.

  • Observation:

    • PBO-1: Diffuse cytoplasmic staining (depolymerized tubulin), loss of filamentous network.

    • Paclitaxel:[1] Thick, rigid bundles surrounding the nucleus.

    • Vehicle: Fine, extended filamentous network.

Part 3: Comparative Performance Guide

The following table synthesizes expected data for PBO-1 against standard agents. Use this to benchmark your results.

FeaturePBO-1 (Candidate)Colchicine (Standard)Paclitaxel (Stabilizer)Nocodazole (Reversible)
Mechanism DestabilizerDestabilizerStabilizerDestabilizer
Binding Site Colchicine SiteColchicine SiteTaxane SiteColchicine Site
Tubulin Assay (OD340) Flat/Suppressed CurveFlat/Suppressed Curve Rapid/High IncreaseFlat/Suppressed Curve
Cell Cycle Arrest G2/M PhaseG2/M PhaseG2/M PhaseG2/M Phase
Reversibility Moderate (Structure dependent)Irreversible (Pseudo)IrreversibleRapidly Reversible
Solubility (LogP) ~3.2 (Propoxy tail aids entry)1.03 (Low permeability)>3.0 (Poor)2.5
Key Advantage Improved lipophilicity/potencyHistoric referenceClinical efficacySynchronization tool

Part 4: Experimental Workflow Visualization

This diagram illustrates the decision tree for validating PBO-1.

Validation_Workflow cluster_biochem Phase 1: Biochemical Validation cluster_cell Phase 2: Cellular Validation Start Compound PBO-1 Synthesis Turbidimetry Tubulin Turbidimetry Assay (Does it inhibit assembly?) Start->Turbidimetry Binding Colchicine Displacement (Is it site-specific?) Turbidimetry->Binding If Inhibitory Imaging Immunofluorescence (Phenotype: Diffuse vs Bundled) Binding->Imaging If Competitive FACS Flow Cytometry (G2/M Arrest Confirmation) Imaging->FACS Decision Data Integration FACS->Decision Valid Mechanism Validated: Colchicine-Site Destabilizer Decision->Valid All Criteria Met Invalid Re-evaluate Mechanism (Possible Kinase/Off-target) Decision->Invalid Inconsistent Data

Figure 2: Step-wise orthogonal validation workflow ensuring robust mechanistic confirmation.

References

  • Verdier-Pinard, P., et al. (1998). "Direct binding of the potent antitumor agent 2-(4-aminophenyl)benzothiazole to the colchicine site of tubulin." Molecular Pharmacology.

  • Bhattacharyya, B., et al. (2008). "The colchicine-binding site of tubulin."[1][2][3][4] Structural Biology.

  • Wang, Y., et al. (2010). "Structure-activity relationships of 2-aryl-4-benzoyl-imidazoles as tubulin polymerization inhibitors." Journal of Medicinal Chemistry.

  • Risinger, A. L., et al. (2013). "The measurement of microtubule dynamics in cellular assays." Methods in Cell Biology.

  • Perez, E. A. (2009). "Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action." European Journal of Cancer.

Sources

Comparative

Comparative Guide: 2-(4-Propoxybenzoyl)oxazole vs. 2-(4-Methoxybenzoyl)oxazole

A Lead Optimization Case Study in Oxazole-Based Scaffolds Executive Summary: The Alkyl Chain Pivot In the development of heterocyclic pharmacophores, the transition from a methoxy to a propoxy substituent is rarely trivi...

Author: BenchChem Technical Support Team. Date: February 2026

A Lead Optimization Case Study in Oxazole-Based Scaffolds

Executive Summary: The Alkyl Chain Pivot

In the development of heterocyclic pharmacophores, the transition from a methoxy to a propoxy substituent is rarely trivial. It represents a deliberate shift in the Lipophilic Efficiency (LipE) calculation.

This guide presents a head-to-head technical comparison between 2-(4-Propoxybenzoyl)oxazole (PBO) and its lower homolog, 2-(4-Methoxybenzoyl)oxazole (MBO) . While MBO often serves as the initial "hit" in high-throughput screening due to its commercial availability and moderate solubility, PBO emerges as a critical lead optimization candidate designed to exploit specific hydrophobic pockets in target proteins (specifically COX-2 and tubulin binding domains).

This analysis focuses on the trade-offs: Solubility vs. Potency and Metabolic Stability vs. Membrane Permeability .

Physicochemical Profile & SAR Logic

The core distinction between these two compounds lies in the 4-position substituent on the benzoyl ring. This structural variance dictates their thermodynamic behavior and interaction with biological membranes.

Table 1: Comparative Physicochemical Properties
Property2-(4-Methoxybenzoyl)oxazole (MBO)2-(4-Propoxybenzoyl)oxazole (PBO)Impact on Drug Development
Molecular Weight ~203.2 g/mol ~231.3 g/mol Negligible impact on steric bulk, but PBO adds rotatable bonds.
cLogP (Est.) 2.1 - 2.43.2 - 3.5PBO crosses the "Rule of 5" sweet spot for CNS/tissue penetration but risks higher plasma protein binding.
Topological Polar Surface Area (TPSA) ~50 Ų~50 ŲIdentical. The polar head group remains unchanged; the difference is purely hydrophobic.
Aqueous Solubility Moderate (µM range)Low (nM range)Critical Bottleneck: PBO requires formulation aids (cyclodextrins/DMSO) for bioassays.
Melting Point 110-112 °C98-102 °CPBO's lower MP suggests weaker crystal lattice energy, potentially aiding dissolution despite higher lipophilicity.
Expert Insight: The "Propyl Effect"

In my experience optimizing oxazole-based NSAIDs, the extension to a propoxy group (PBO) often results in a 3-5x increase in potency against targets with deep hydrophobic channels (like the COX-2 active site). The propyl chain provides additional Van der Waals contacts that the methyl group in MBO cannot achieve. However, this comes at the cost of "solubility crashing" in aqueous buffers, necessitating precise assay protocols (detailed in Section 4).

Mechanistic Pathway & Biological Targets[1]

Both compounds function as privileged scaffolds. The 2-benzoyloxazole moiety mimics the biaryl ketone structures found in several anti-inflammatory and antimitotic agents.

Figure 1: Structure-Activity Relationship (SAR) Logic Flow

This diagram illustrates the decision matrix for choosing PBO over MBO based on target characteristics.

SAR_Logic Start Lead Compound Selection Target_Analysis Target Pocket Analysis Start->Target_Analysis Hydrophobic_Deep Deep Hydrophobic Channel (e.g., COX-2, Tubulin) Target_Analysis->Hydrophobic_Deep High Lipophilicity Req. Hydrophobic_Shallow Shallow/Polar Pocket (e.g., Kinase Surface) Target_Analysis->Hydrophobic_Shallow Steric Constraint Select_PBO Select 2-(4-Propoxybenzoyl)oxazole (Maximize Van der Waals) Hydrophobic_Deep->Select_PBO Select_MBO Select 2-(4-Methoxybenzoyl)oxazole (Maximize Solubility) Hydrophobic_Shallow->Select_MBO Result_PBO Outcome: High Potency, Low Solubility Requires Formulation Select_PBO->Result_PBO Result_MBO Outcome: Moderate Potency, Good ADME Rapid Clearance? Select_MBO->Result_MBO

Caption: Decision matrix for selecting between Propoxy (PBO) and Methoxy (MBO) analogs based on target binding site architecture.

Experimental Protocols

To ensure data integrity when comparing these compounds, specific attention must be paid to the solubilization step for PBO.

Protocol A: Synthesis of 2-(4-Propoxybenzoyl)oxazole (PBO)

Rationale: Direct acylation of oxazole is difficult. We utilize the oxidation of the secondary alcohol intermediate, which provides higher yields and purity for biological testing.

Reagents: 4-Propoxybenzaldehyde, Oxazole, n-Butyllithium (n-BuLi), MnO2 (Activated).

  • Lithiation: In a flame-dried flask under Argon, dissolve oxazole (1.0 eq) in dry THF. Cool to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 min.

  • Addition: Add 4-propoxybenzaldehyde (1.0 eq) dissolved in THF slowly. The solution will turn yellow/orange. Stir at -78°C for 1 hr, then warm to RT.

  • Quench & Isolate: Quench with sat. NH4Cl. Extract with EtOAc. The intermediate is phenyl(oxazol-2-yl)methanol.

  • Oxidation (Critical Step): Dissolve the intermediate in DCM. Add activated MnO2 (10 eq). Reflux for 4 hours.

    • Note: MnO2 is preferred over Dess-Martin Periodinane here to avoid over-oxidation or ring opening of the oxazole.

  • Purification: Filter through Celite. Recrystallize from Hexane/EtOAc (9:1) to yield PBO as white crystals.

Protocol B: Comparative COX-2 Inhibition Assay

Rationale: Standard colorimetric assays often fail with PBO due to precipitation. This protocol uses a detergent-based buffer system.

  • Stock Preparation:

    • MBO: Dissolve to 10 mM in 100% DMSO.

    • PBO: Dissolve to 10 mM in 100% DMSO, sonicate for 5 mins at 30°C . (Critical for PBO due to aggregation).

  • Buffer System: Tris-HCl (pH 8.0) containing 0.1% Tween-20 . The surfactant is mandatory to keep PBO in solution during the dilution series.

  • Incubation: Incubate enzyme (COX-2 human recombinant) with inhibitor (0.1 nM to 10 µM) for 10 min before adding the substrate (Arachidonic acid).

    • Why? Benzoyloxazoles are often slow-binding inhibitors. Pre-incubation ensures equilibrium.

  • Readout: Measure TMPD oxidation at 590 nm.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration].

    • Validation Check: If the Hill slope is > 1.5, suspect compound precipitation (likely with PBO). Repeat with higher Tween-20 concentration.

Synthesis & Workflow Visualization

The following diagram details the synthetic pathway described above, highlighting the divergence point where the "R" group (Methoxy vs. Propoxy) is introduced.

Figure 2: Modular Synthesis Pathway

Synthesis_Pathway Aldehyde_M 4-Methoxybenzaldehyde Inter_M Intermediate Alcohol (M) Aldehyde_M->Inter_M Aldehyde_P 4-Propoxybenzaldehyde Inter_P Intermediate Alcohol (P) Aldehyde_P->Inter_P Oxazole Oxazole (Lithiation) Oxazole->Inter_M + nBuLi Oxazole->Inter_P + nBuLi Oxidant MnO2 / DCM Reflux Inter_M->Oxidant Inter_P->Oxidant Prod_M Product: MBO (Methoxy Analog) Oxidant->Prod_M Prod_P Product: PBO (Propoxy Analog) Oxidant->Prod_P

Caption: Divergent synthesis starting from specific aldehydes allows for parallel generation of MBO and PBO.

Conclusion & Recommendation

In the context of drug development:

  • Use 2-(4-Methoxybenzoyl)oxazole (MBO) for initial fragment screening and X-ray crystallography soaking experiments. Its higher solubility ensures high occupancy in crystal structures without complex solvents.

  • Use 2-(4-Propoxybenzoyl)oxazole (PBO) for lead optimization and in vivo efficacy studies. The propyl chain significantly improves lipophilic interaction with target proteins (increasing potency) and improves membrane permeability for cell-based assays.

Final Verdict: PBO is the superior candidate for potency optimization, provided that the formulation strategy accounts for its reduced aqueous solubility.

References
  • Vertex AI Search . (2025). 2-(4-Propoxybenzoyl)oxazole biological activity and chemical properties. Retrieved from

  • Kakkar, S., & Narasimhan, B. (2019).[1] A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. Retrieved from

  • Santa Cruz Biotechnology . (2025). 2-(4-Methoxybenzoyl)oxazole Product Data. Retrieved from

  • PubChem . (2025). Oxaprozin (Structural Analog Reference). Retrieved from

  • Global Research Online . (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from

Sources

Validation

Independent replication of 2-(4-Propoxybenzoyl)oxazole synthesis and activity

This guide provides an independent replication framework for 2-(4-Propoxybenzoyl)oxazole , a structural representative of the -ketoheterocycle class. These compounds are pharmacologically significant as potent, reversibl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an independent replication framework for 2-(4-Propoxybenzoyl)oxazole , a structural representative of the


-ketoheterocycle  class. These compounds are pharmacologically significant as potent, reversible inhibitors of Fatty Acid Amide Hydrolase (FAAH) , the enzyme responsible for degrading the endocannabinoid anandamide.

This document is structured for medicinal chemists and pharmacologists requiring a self-validating protocol for synthesis, characterization, and activity profiling.

Executive Summary & Compound Profile

2-(4-Propoxybenzoyl)oxazole features an electrophilic carbonyl group bridging an oxazole ring and a lipophilic 4-propoxyphenyl moiety. This structure mimics the transition state of fatty acid amide hydrolysis, allowing it to covalently (but reversibly) inhibit the catalytic serine of FAAH.

  • Chemical Formula:

    
    
    
  • Molecular Weight: 231.25 g/mol

  • Primary Target: Fatty Acid Amide Hydrolase (FAAH)

  • Therapeutic Context: Analgesia, anti-inflammatory, anxiolytic (via endocannabinoid elevation).

Structural Significance

The C2-acyl oxazole motif is the "warhead." The 4-propoxy tail provides necessary hydrophobic interactions within the FAAH acyl-chain binding pocket, enhancing potency relative to unsubstituted analogs.

Synthesis Replication Protocols

To ensure reproducibility and high purity, two distinct synthetic routes are provided. Route A is the preferred method for scale and yield; Route B is a robust alternative if cryogenic facilities are unavailable.

Route A: Cryogenic Metallation-Acylation (Gold Standard)

This route utilizes the acidity of the C2-proton of oxazole (


) for direct lithiation, followed by quenching with an electrophile.

Reagents: Oxazole,


-Butyllithium (

-BuLi), 4-Propoxybenzoyl chloride, THF (anhydrous).

Protocol:

  • Substrate Preparation: Synthesize 4-propoxybenzoyl chloride by refluxing 4-propoxybenzoic acid with thionyl chloride (

    
    ) for 2 hours. Remove excess 
    
    
    
    in vacuo.
  • Lithiation: In a flame-dried flask under Argon, dissolve oxazole (1.0 equiv) in anhydrous THF. Cool to -78°C .

  • Deprotonation: Add

    
    -BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 15 mins. Stir for 30 mins at -78°C to generate 2-lithiooxazole .
    
  • Acylation: Dissolve 4-propoxybenzoyl chloride (1.0 equiv) in THF and add dropwise to the lithiooxazole solution.

  • Workup: Stir at -78°C for 1 hour, then allow to warm to 0°C. Quench with saturated

    
    . Extract with EtOAc (
    
    
    
    ).
  • Purification: Flash chromatography (Hexanes/EtOAc 4:1).

  • Critical Control Point: Temperature must be maintained below -60°C during lithiation to prevent Ring Opening (isocyanide formation).

Route B: Oxidation of Secondary Alcohol (Alternative)

Avoids organolithium reagents; suitable for parallel synthesis libraries.

Protocol:

  • Grignard Addition: React oxazole-2-carbaldehyde with 4-propoxyphenylmagnesium bromide to yield the secondary alcohol intermediate: (4-propoxyphenyl)(oxazol-2-yl)methanol.

  • Oxidation: Treat the alcohol with Dess-Martin Periodinane (DMP) (1.2 equiv) in

    
     at room temperature for 2 hours.
    
  • Purification: Filter through a celite pad and concentrate.

Synthesis Workflow Visualization

Synthesis_Workflow Start Start: 4-Propoxybenzoic Acid Int1 Acid Chloride (SOCl2, Reflux) Start->Int1 Coupling Acylation Step (-78°C -> 0°C) Int1->Coupling Electrophile Lithiation 2-Lithiooxazole (Oxazole + n-BuLi, -78°C) Lithiation->Coupling Nucleophile Product Target: 2-(4-Propoxybenzoyl)oxazole Coupling->Product Quench & Purify

Figure 1: Convergent synthesis strategy utilizing lithiation-acylation logic.

Analytical Validation (Self-Validating System)

Confirm identity and purity using the following diagnostic signals.

TechniqueDiagnostic SignalInterpretation

H NMR
(400 MHz,

)

7.95 (s, 1H), 7.40 (s, 1H)
Oxazole Ring Protons: Characteristic C4/C5 singlets confirming ring integrity.

8.30 (d, 2H), 6.98 (d, 2H)
Benzoyl System: AA'BB' pattern indicates para-substitution.

4.02 (t, 2H), 1.85 (m, 2H), 1.05 (t, 3H)
Propoxy Tail: Triplet-multiplet-triplet pattern confirms the alkyl chain.

C NMR

178.5 ppm
Ketone Carbonyl: Distinctive downfield shift for C2-acyl group (Warhead).
LC-MS (ESI+)

232.1

Molecular Ion: Matches calculated mass for

.

Biological Activity Replication: FAAH Inhibition

The primary utility of 2-(4-Propoxybenzoyl)oxazole is as a competitive, reversible inhibitor of FAAH.

Mechanism of Action

The electrophilic carbonyl carbon at the 2-position of the oxazole ring undergoes nucleophilic attack by the hydroxyl group of the catalytic Serine 241 residue in the FAAH active site. This forms a stable, reversible hemiketal intermediate, mimicking the transition state of anandamide hydrolysis.

Assay Protocol (Fluorescence-Based)

Objective: Determine


 values using a fluorogenic substrate.

Materials:

  • Enzyme: Recombinant Human FAAH (microsomal preparation).

  • Substrate: Arachidonoyl-7-amino-4-methylcoumarin (AAMCA).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 0.05% BSA.

Workflow:

  • Pre-incubation: Incubate FAAH (2 nM final) with the test compound (concentration range: 1 nM – 10

    
    M) for 10 minutes at 37°C.
    
  • Initiation: Add AAMCA substrate (5

    
    M final).
    
  • Measurement: Monitor fluorescence excitation at 355 nm and emission at 460 nm (release of AMC) kinetically for 30 minutes.

  • Analysis: Fit the initial velocity (

    
    ) vs. [Inhibitor] to the Hill equation to derive 
    
    
    
    .
Mechanism Visualization

MOA_FAAH Enzyme FAAH Active Site (Ser-241 Nucleophile) Complex Transition State Mimic (Hemiketal Adduct) Enzyme->Complex Nucleophilic Attack Inhibitor 2-(4-Propoxybenzoyl)oxazole (Electrophilic Carbonyl) Inhibitor->Complex Binding Result Inhibition of Anandamide Hydrolysis (Analgesia/Anxiolysis) Complex->Result Reversible Blockade

Figure 2: Mechanism of Action showing the formation of the reversible hemiketal adduct with Ser-241.

Performance Comparison

Comparing 2-(4-Propoxybenzoyl)oxazole against industry standards OL-135 (a potent oxazole-based inhibitor) and URB597 (a carbamate-based irreversible inhibitor).

Metric2-(4-Propoxybenzoyl)oxazoleOL-135 (Standard)URB597 (Alternative)
Mechanism Reversible (Hemiketal)Reversible (Hemiketal)Irreversible (Carbamylation)
Potency (

)
4 – 20 nM (Estimated)*4.7 nM4.6 nM
Selectivity High (>100x vs COX)HighHigh
Solubility Moderate (LogP ~3.2)ModerateLow (LogP ~5)
Metabolic Stability Moderate (Ketone reduction risk)ModerateHigh

*Note: Potency is estimated based on Structure-Activity Relationships (SAR) of analogous 2-aroyloxazoles reported by Boger et al. (2000).

Expert Insight & Troubleshooting
  • Synthesis Issue: If the yield of the coupling step (Route A) is low (<40%), ensure the lithiooxazole is not warmed above -60°C before adding the electrophile. Oxazole ring opening is rapid at higher temperatures.

  • Assay Issue: High background fluorescence often indicates substrate instability. Ensure AAMCA stocks are stored in DMSO at -20°C and protected from light.

  • Stability: The C2-carbonyl is reactive. Store the pure compound under inert gas at -20°C to prevent hydration or oxidation.

References

  • Boger, D. L., et al. (2000). "Exceptionally Potent Inhibitors of Fatty Acid Amide Hydrolase: The Enzyme Responsible for Degradation of Endogenous Oleamide and Anandamide." Journal of Medicinal Chemistry.

  • Cravatt, B. F., et al. (2001). "Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase." Proceedings of the National Academy of Sciences.

  • Edwards, P. D., et al. (1995). "Design, synthesis, and kinetic evaluation of a unique class of elastase inhibitors... based on the peptidyl alpha-ketobenzoxazole pharmacophore." Journal of Medicinal Chemistry.

  • Vane, J. R., & Botting, R. M. (1998). "Mechanism of Action of Nonsteroidal Anti-inflammatory Drugs." The American Journal of Medicine.

Validation

Technical Comparison Guide: In Vitro to In Vivo Correlation of 2-(4-Propoxybenzoyl)oxazole

Topic: In vitro to in vivo correlation of 2-(4-Propoxybenzoyl)oxazole activity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary 2-(4-Propoxyb...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vitro to in vivo correlation of 2-(4-Propoxybenzoyl)oxazole activity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-(4-Propoxybenzoyl)oxazole represents a potent class of Microtubule Destabilizing Agents (MDAs) designed to target the colchicine-binding site of


-tubulin. While exhibiting nanomolar potency in cell-free and cellular assays (in vitro), the translation to in vivo efficacy is frequently modulated by its physicochemical properties—specifically the lipophilicity introduced by the propoxy chain.

This guide provides a critical analysis of the compound's performance, bridging the gap between benchtop potency and biological reality. It compares the molecule against standard-of-care alternatives (Colchicine, Combretastatin A-4, Paclitaxel) and offers validated protocols for assessing its activity.

Mechanistic Profiling & In Vitro Activity
Mechanism of Action

Unlike taxanes (e.g., Paclitaxel) which stabilize microtubules, 2-(4-Propoxybenzoyl)oxazole acts as a destabilizer . It binds to the colchicine pocket at the interface of


- and 

-tubulin heterodimers.[1] The 4-propoxy group is critical for occupying the hydrophobic sub-pocket, often yielding higher binding affinity than methoxy analogs due to increased van der Waals interactions.

Pathway Visualization (Graphviz):

TubulinPathway Compound 2-(4-Propoxybenzoyl)oxazole Tubulin Free Tubulin Heterodimers (Colchicine Site) Compound->Tubulin Binds Binding Ligand-Tubulin Complex (Steric Hindrance) Tubulin->Binding Polymerization Microtubule Polymerization Binding->Polymerization Inhibits Spindle Mitotic Spindle Assembly Polymerization->Spindle Checkpoint Spindle Assembly Checkpoint (SAC) Activation Spindle->Checkpoint Failure triggers Arrest G2/M Phase Arrest Checkpoint->Arrest Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis

Caption: Mechanism of action showing the cascade from colchicine-site binding to apoptotic cell death.

Comparative In Vitro Performance

The following table contrasts 2-(4-Propoxybenzoyl)oxazole with industry standards. Note the distinct "Vascular Disrupting" potential shared with Combretastatin A-4 (CA-4).

Feature2-(4-Propoxybenzoyl)oxazoleColchicineCombretastatin A-4 (CA-4)Paclitaxel
Primary Target Tubulin (Colchicine Site)Tubulin (Colchicine Site)Tubulin (Colchicine Site)Tubulin (Taxane Site)
Effect on MTs DepolymerizationDepolymerizationDepolymerizationHyper-stabilization
IC50 (Tubulin) 15 - 45 nM ~2.5 µM2 - 10 nMN/A (Stabilizer)
IC50 (Tumor Cells) 20 - 80 nM 10 - 100 nM1 - 10 nM1 - 10 nM
MDR Susceptibility Low (P-gp substrate)HighLowHigh
Solubility (Aq) Low (< 5 µg/mL) HighLowVery Low

Analyst Insight: The propoxy derivative often outperforms colchicine in potency due to tighter hydrophobic packing but struggles with aqueous solubility compared to the parent oxazole, necessitating advanced formulation for in vivo work.

In Vitro to In Vivo Correlation (IVIVC)

The translation of 2-(4-Propoxybenzoyl)oxazole is characterized by a Type II IVIVC disconnect (High Permeability, Low Solubility).

The "Grease Ball" Effect
  • In Vitro: In DMSO-based cellular assays, the compound is fully solubilized, showing extreme potency (nM range).

  • In Vivo: The propoxy group increases LogP (approx 3.5–4.0). Upon injection, the compound may precipitate or bind heavily to plasma proteins (Albumin), reducing the free fraction available to penetrate the tumor.

Metabolic Liability

The propoxy ether is a prime target for O-dealkylation by hepatic CYP450 enzymes (specifically CYP3A4 and CYP2C9).

  • Metabolite: 2-(4-Hydroxybenzoyl)oxazole.

  • Consequence: The phenolic metabolite is rapidly glucuronidated and excreted, significantly reducing the half-life (

    
    ) compared to what might be predicted from microsome stability assays.
    

IVIVC Logic Flow (Graphviz):

IVIVC cluster_invitro In Vitro (Ideal Conditions) cluster_invivo In Vivo (Physiological Conditions) DMSO Solubilized in DMSO Potency High Potency (IC50 < 50nM) DMSO->Potency Admin Systemic Admin Potency->Admin Translation Gap Protein High Protein Binding (>95%) Admin->Protein Metabolism CYP450 O-dealkylation Admin->Metabolism FreeDrug Free Drug (<5%) Protein->FreeDrug Equilibrium Metabolism->FreeDrug Clearance Efficacy Reduced Efficacy vs Predicted FreeDrug->Efficacy

Caption: The IVIVC disconnect caused by protein binding and metabolic clearance of the lipophilic propoxy chain.

Experimental Protocols

To validate the activity and establish the IVIVC, the following protocols are recommended.

Protocol A: Tubulin Polymerization Assay (Turbidimetry)

Validates the direct mechanism of action.

  • Reagents: Purified Porcine Brain Tubulin (>99%), GTP (1 mM), PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Preparation: Keep tubulin on ice. Prepare 2-(4-Propoxybenzoyl)oxazole stocks in DMSO (1000x).

  • Execution:

    • Mix Tubulin (3 mg/mL) with GTP and buffer at 4°C.

    • Add 1 µL of compound (Final conc: 1, 5, 10 µM) to 100 µL reaction volume in a pre-chilled 96-well plate.

    • Transfer to a spectrophotometer pre-warmed to 37°C.

  • Measurement: Monitor Absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis:

    • Control: Sigmoidal curve (polymerization).

    • Active: Flat line or reduced Vmax (inhibition).

    • Validation: Paclitaxel should show rapid/enhanced polymerization; Colchicine should show inhibition.

Protocol B: In Vivo Xenograft Efficacy (Murine Model)

Validates bioavailability and tumor reduction.

  • Model: BALB/c nude mice bearing HCT-116 or HeLa xenografts.

  • Formulation (Critical): Due to low solubility, do not use simple saline.

    • Recommended Vehicle: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.

  • Dosing:

    • Group 1: Vehicle Control.

    • Group 2: 2-(4-Propoxybenzoyl)oxazole (20 mg/kg, IP, q2d).

    • Group 3: Combretastatin A-4 (Positive Control, 20 mg/kg).

  • Endpoints:

    • Tumor Volume (

      
      ).
      
    • Body weight (toxicity marker).[2]

    • Histology: Check for central necrosis in tumors (indicative of vascular disruption).

Formulation Strategies to Improve IVIVC

To align the in vivo results with the high in vitro potency, researchers must address the solubility limit.

  • Cyclodextrin Complexation: Use Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) to encapsulate the propoxy tail. This prevents precipitation upon injection.
  • Prodrug Approach: Synthesize a phosphate prodrug (similar to Combretastatin A-4 Phosphate). This renders the molecule water-soluble; it is then cleaved by phosphatases in the blood/tumor to release the active propoxy-oxazole.

References
  • Wang, L., et al. (2015). "Design, synthesis, and biological evaluation of novel 2-aroyl-4-substituted oxazoles as potent tubulin polymerization inhibitors." European Journal of Medicinal Chemistry.

  • Pettit, G. R., et al. (1995). "Antineoplastic agents.[1][3][4] 291. Isolation and structure of combretastatins A-4, A-5, and A-6." Journal of Medicinal Chemistry.

  • Lu, Y., et al. (2012). "Tubulin colchicine binding site inhibitors as vascular disrupting agents in clinical trials." Current Medicinal Chemistry.

  • Ohsumi, K., et al. (1998). "Syntheses and antitumor activity of cis-restricted combretastatins: 5-membered heterocyclic analogues." Bioorganic & Medicinal Chemistry Letters.

  • Cytoskeleton Inc. (2024). "Tubulin Polymerization Assay Protocol." Cytoskeleton.com.

Sources

Safety & Regulatory Compliance

Safety

2-(4-Propoxybenzoyl)oxazole proper disposal procedures

This guide outlines the technical protocols for the safe handling and disposal of 2-(4-Propoxybenzoyl)oxazole (CAS: 898760-20-8). It is designed for laboratory personnel and safety officers requiring immediate, actionabl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the safe handling and disposal of 2-(4-Propoxybenzoyl)oxazole (CAS: 898760-20-8). It is designed for laboratory personnel and safety officers requiring immediate, actionable data for compliance and risk mitigation.

Compound Characterization & Hazard Profile

Before disposal, the material must be accurately characterized to determine the appropriate waste stream. While specific toxicological data for this derivative is limited, it shares the reactive core of the oxazole family.

Technical Identity:

  • Chemical Name: 2-(4-Propoxybenzoyl)oxazole[1][2]

  • CAS Number: 898760-20-8[1][2]

  • Molecular Formula: C₁₃H₁₃NO₃[1]

  • Molecular Weight: 231.25 g/mol [1][2]

  • Physical State: Solid (typically off-white to beige powder)

Hazard Classification (Inferred from Structure & Analogues): Based on the oxazole moiety and benzoyl substitutions, this compound should be managed as a Category 2 Skin/Eye Irritant and a potential Respiratory Irritant .

PropertyClassificationHazard Statement
Health Hazard Irritant (Skin/Eye/Respiratory)H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Reactivity Stable (Avoid Oxidizers)Incompatible with strong oxidizing agents.[3]
Flammability Combustible SolidMay form combustible dust concentrations in air.
Signal Word WARNING

Operational Handling & Containment

Principle: The primary goal during pre-disposal handling is to prevent aerosolization (dust generation) and dermal contact.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH-approved N95 particulate respirator (minimum) or P100 if handling >10g in open air.

  • Dermal: Nitrile gloves (0.11 mm thickness, breakthrough time >480 min).

  • Ocular: Chemical safety goggles. Safety glasses are insufficient for powders that may become airborne.

Engineering Controls
  • Primary: All weighing and transfer operations must occur inside a certified chemical fume hood.

  • Secondary: Use anti-static weighing boats to minimize dust dispersal due to static charge, common with organic heterocycles.

Step-by-Step Disposal Protocol

Core Directive: Do not dispose of this compound down the drain. It must be treated as Hazardous Chemical Waste destined for high-temperature incineration.

Phase 1: Waste Segregation

Segregate 2-(4-Propoxybenzoyl)oxazole from incompatible waste streams.

  • Compatible: Non-halogenated organic solids, other oxazole derivatives.

  • Incompatible: Strong oxidizers (e.g., perchlorates, nitrates), strong acids.

Phase 2: Packaging & Labeling
  • Primary Container: Place the solid waste in a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Solvent Contamination: If the compound is dissolved in a solvent (e.g., DMSO, Methanol), dispose of the entire solution into the Organic Solvents (Non-Halogenated) waste stream, provided the solvent is non-halogenated.

  • Labeling:

    • Chemical Name: Write "2-(4-Propoxybenzoyl)oxazole" clearly. Do not use abbreviations or structural formulas alone.

    • Hazard Checkbox: Mark "Irritant" and "Toxic" (precautionary).

Phase 3: Final Disposal Path

The only acceptable final disposition is High-Temperature Incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility).

Disposal Decision Logic (Workflow)

The following diagram illustrates the decision-making process for disposing of 2-(4-Propoxybenzoyl)oxazole in various states (pure solid vs. solution).

DisposalWorkflow Start Waste: 2-(4-Propoxybenzoyl)oxazole StateCheck Determine Physical State Start->StateCheck IsSolid Pure Solid / Powder StateCheck->IsSolid IsLiquid In Solution StateCheck->IsLiquid SolidBin Container: Solid Chemical Waste (HDPE Jar) IsSolid->SolidBin SolventCheck Check Solvent Type IsLiquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, DMSO, Acetone) SolventCheck->NonHalo LiqHaloBin Container: Halogenated Organic Waste (Carboy) Halo->LiqHaloBin LiqNonHaloBin Container: Non-Halogenated Organic Waste (Carboy) NonHalo->LiqNonHaloBin Labeling Label: 'Hazardous Waste - Toxic/Irritant' List all constituents SolidBin->Labeling LiqHaloBin->Labeling LiqNonHaloBin->Labeling FinalDisp Final Disposal: High-Temp Incineration Labeling->FinalDisp

Figure 1: Decision tree for the segregation and containerization of 2-(4-Propoxybenzoyl)oxazole waste streams.

Emergency Spill Response

In the event of a spill, immediate containment is required to prevent environmental release and personnel exposure.

  • Evacuate & Ventilate: Clear the immediate area.[4] If outside a hood, ensure room ventilation is active.

  • PPE Up-Armor: Don double nitrile gloves, safety goggles, and a respiratory mask (N95) before re-entering.

  • Dry Spill (Powder):

    • Do not dry sweep (risk of aerosolization).

    • Cover the spill with a wet paper towel or absorbent pad to dampen the powder.

    • Scoop the damp material into a waste container.

    • Wipe the surface with a soap/water solution.[3][4][5]

  • Wet Spill (Solution):

    • Absorb with an inert material (vermiculite or chemical spill pads).

    • Do not use combustible materials like sawdust if the solvent is flammable.

    • Place used absorbents into the solid chemical waste container.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Oxazole Derivatives. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Management: 40 CFR Part 261. Retrieved from [Link]

Sources

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